molecular formula C7H9NOS B8693822 1-(Thiophen-2-yl)propan-1-one oxime CAS No. 93755-03-4

1-(Thiophen-2-yl)propan-1-one oxime

Cat. No.: B8693822
CAS No.: 93755-03-4
M. Wt: 155.22 g/mol
InChI Key: OMZQGWSYEDCTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-yl)propan-1-one oxime is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93755-03-4

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

N-(1-thiophen-2-ylpropylidene)hydroxylamine

InChI

InChI=1S/C7H9NOS/c1-2-6(8-9)7-4-3-5-10-7/h3-5,9H,2H2,1H3

InChI Key

OMZQGWSYEDCTKB-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=CS1

Origin of Product

United States

Foundational & Exploratory

Structural Architecture & Synthetic Utility of 1-(Thiophen-2-yl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Thiophen-2-yl)propan-1-one oxime is a pivotal organosulfur intermediate used in the synthesis of bioactive heterocyclic compounds. Derived from the condensation of 2-propionylthiophene with hydroxylamine, this molecule serves as a strategic junction in medicinal chemistry, offering pathways to substituted amines via reduction or amides via the Beckmann rearrangement. Its structure features a bioisosteric thiophene ring, making it a valuable scaffold for drug development programs targeting central nervous system (CNS) disorders, where thiophene often replaces phenyl rings to modulate lipophilicity and metabolic stability.

This guide provides a rigorous technical analysis of its chemical structure, stereochemical dynamics, synthetic protocols, and reactivity profile.

Chemical Structure & Stereochemistry[1][2]

Connectivity and Electronic Properties

The molecule consists of a thiophene ring substituted at the C2 position by a propylideneaminooxy group (=N-OH).

  • Formula: C₇H₉NOS

  • Molecular Weight: 155.22 g/mol

  • Core Scaffold: The electron-rich thiophene ring acts as a π-donor, influencing the basicity of the oxime nitrogen and the acidity of the hydroxyl proton.

E/Z Isomerism (Geometric Stereocontrol)

Like all unsymmetrical ketoximes, this compound exists as two geometric isomers: (E) and (Z) . This stereochemistry is critical because it dictates the outcome of stereospecific reactions such as the Beckmann rearrangement.

  • (E)-Isomer (Anti): The hydroxyl group (-OH) is anti (trans) to the thiophene ring.

  • (Z)-Isomer (Syn): The hydroxyl group (-OH) is syn (cis) to the thiophene ring.

In the synthesis of aryl alkyl ketoximes, the (E)-isomer is typically the thermodynamic product due to steric repulsion between the lone pair on the nitrogen and the larger aromatic ring, although the specific ratio depends on the solvent and pH during synthesis.

Isomerism Ketone 1-(Thiophen-2-yl)propan-1-one (Ketone Precursor) E_Isomer (E)-Isomer (OH anti to Thiophene) Thermodynamically Preferred Ketone->E_Isomer NH2OH·HCl, NaOAc Reflux (Thermodynamic Control) Z_Isomer (Z)-Isomer (OH syn to Thiophene) Kinetic Product Ketone->Z_Isomer NH2OH·HCl, OH- Rapid Precipitation Z_Isomer->E_Isomer Acid/Heat Isomerization

Figure 1: Stereochemical divergence in the synthesis of this compound.

Synthetic Protocol (Self-Validating)

Reagents & Stoichiometry
  • Precursor: 1-(Thiophen-2-yl)propan-1-one (CAS: 13679-75-9) [1.0 eq][1]

  • Reagent: Hydroxylamine hydrochloride (NH₂OH[2]·HCl) [1.5 eq]

  • Base: Sodium Acetate (NaOAc) [2.0 eq] or Pyridine

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology
  • Preparation: Dissolve 1-(thiophen-2-yl)propan-1-one (10 mmol) in Ethanol (15 mL).

  • Buffering: Prepare a solution of Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol) in minimal water (5 mL).

  • Addition: Add the aqueous hydroxylamine solution dropwise to the ketone solution with vigorous stirring.

    • Checkpoint: The solution may warm slightly (exothermic condensation).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The ketone spot (Rf ~0.6) should disappear, replaced by the more polar oxime spot (Rf ~0.3).

  • Work-up: Evaporate ethanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Purification: Dry the organic layer over MgSO₄ and concentrate. The crude oxime is often a viscous oil or low-melting solid. Recrystallization from Hexane/Ethanol can isolate the pure (E)-isomer.

Characterization Data

The following spectral data serves as a reference fingerprint for product validation.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The chemical shifts distinguish the oxime from the ketone precursor.[3]

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Thiophene H-5 7.35 – 7.40Doublet (d)1HAromatic (α to S)
Thiophene H-3 7.20 – 7.25Doublet (d)1HAromatic (β to C=N)
Thiophene H-4 7.00 – 7.05Triplet (t)1HAromatic
N-OH 9.50 – 10.50Broad Singlet1HOxime Hydroxyl
-CH₂- (Ethyl) 2.75 – 2.85Quartet (q)2HMethylene α to C=N
-CH₃ (Ethyl) 1.15 – 1.20Triplet (t)3HMethyl terminal

Note: In the (Z)-isomer, the methylene protons (-CH₂-) often appear slightly downfield compared to the (E)-isomer due to the anisotropic effect of the hydroxyl group.

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 156.04 Da; Observed: 156.1 m/z.

  • Fragmentation: Loss of OH (M-17) and loss of ethyl group are common fragmentation pathways.

Reactivity & Applications

The Beckmann Rearrangement

The most significant reaction of this oxime is the acid-catalyzed rearrangement to amides.[4][5] The outcome is stereospecific : the group anti to the hydroxyl leaving group migrates.[5][6]

  • Pathway A ((E)-Oxime): Thiophene ring migrates → N-(Thiophen-2-yl)propionamide .

  • Pathway B ((Z)-Oxime): Ethyl group migrates → N-Ethylthiophene-2-carboxamide .

Since the migratory aptitude of Aryl (Thienyl) is generally greater than Alkyl (Ethyl), and the (E)-isomer is often thermodynamically preferred, the N-thienyl amide is the expected major product under equilibrating conditions.

Beckmann Oxime This compound Intermediate Nitrilium Ion Intermediate Oxime->Intermediate H+, Heat (-H2O) Product_A Product A: N-(Thiophen-2-yl)propionamide (From E-isomer / Thienyl migration) Intermediate->Product_A Major Pathway (Aryl Migration) Product_B Product B: N-Ethylthiophene-2-carboxamide (From Z-isomer / Ethyl migration) Intermediate->Product_B Minor Pathway (Alkyl Migration)

Figure 2: Mechanistic divergence in the Beckmann Rearrangement of the oxime.

Reduction to Amines

Reduction of the oxime (e.g., using LiAlH₄ or Zn/HCl) yields 1-(thiophen-2-yl)propan-1-amine . This primary amine scaffold is structurally homologous to the core pharmacophore of duloxetine (Cymbalta), making this oxime a valuable intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).

References

  • Synthesis and Properties of Thiophene Derivatives

    • Source: PubChem.[7][8] (n.d.). 1-(Thiophen-2-yl)propan-1-one.[1][9] National Library of Medicine.

    • URL:[Link]

  • Beckmann Rearrangement Mechanisms

    • Source: Master Organic Chemistry. (2019). The Beckmann Rearrangement.
    • URL:[Link]

  • Stereochemistry of Oximes

    • Source: Organic Chemistry Portal.[6] (n.d.). Beckmann Rearrangement.

    • URL:[Link]

  • NMR Characterization of Thiophene Oximes

    • Source: Royal Society of Chemistry. (2022).
    • URL:[Link]

Sources

Technical Monograph: 2-Propionylthiophene Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Topic: – Physicochemical Characterization & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists.[1]

Physicochemical Characterization, Synthetic Utility, and Analytical Validation[1]

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 2-propionylthiophene oxime serves as a critical synthetic junction.[1][2] While its primary identity is defined by its molecular weight and elemental composition, its value lies in its role as a precursor to chiral amines (via reduction) and as a bioisostere for phenyl-ketoximes in kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

This technical guide provides a definitive breakdown of the molecular weight parameters required for high-resolution mass spectrometry (HRMS) validation, a self-validating synthetic protocol, and the downstream implications for drug development.[1]

Physicochemical Profile & Molecular Weight Analysis[2][3][4]

For drug development professionals, "molecular weight" is not a single number but a set of parameters defining the compound's behavior in mass spectrometry and pharmacokinetics.

Compound Identity:

  • IUPAC Name:

    
    -(1-(thiophen-2-yl)propylidene)hydroxylamine[1][2]
    
  • Molecular Formula:

    
    [2]
    
  • Parent Scaffold: Thiophene (C-2 substituted)[1][2]

Table 1: Molecular Weight & Isotopic Specifications

ParameterValueTechnical Context
Average Molecular Weight 155.22 g/mol Used for stoichiometric calculations in synthesis.[1][2]
Monoisotopic Mass 155.0405 Da The exact mass of the most abundant isotopologue (

).[1] Critical for HRMS extraction windows.[2]
[M+H]+ Ion 156.0478 m/z The protonated species observed in ESI+ LC-MS.[2]
Isotopic Pattern (M+2) ~4.5% Relative Abundance Due to

(4.21%).[2] A distinct M+2 peak is a diagnostic signature of sulfur-containing heterocycles.[2]
Lipophilicity (cLogP) ~2.1 Moderate lipophilicity, suitable for blood-brain barrier (BBB) penetration models.[2]

Critical Insight: When analyzing this compound via Mass Spectrometry, do not rely solely on the base peak. The M+2 peak at 157.04 Da is the "fingerprint" confirming the integrity of the thiophene ring. If this ratio deviates, suspect desulfurization or ring-opening degradation.[1][2]

Synthetic Protocol: A Self-Validating System

The synthesis of 2-propionylthiophene oxime from 2-propionylthiophene is a classic condensation, but achieving pharmaceutical-grade purity requires strict pH control to prevent Beckmann rearrangement or hydrolysis.[1][2]

Reagents:
  • 2-Propionylthiophene (1.0 eq)[1][2]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 eq)[1][2]
    
  • Sodium Acetate (

    
    ) (1.5 eq) or Pyridine[1][2]
    
  • Solvent: Ethanol/Water (3:1 v/v)[1]

Step-by-Step Workflow:
  • Solubilization (T=0): Dissolve 2-propionylthiophene in ethanol. The solution should be clear.

  • Buffering (The Control Point): Add

    
     followed by NaOAc.[2]
    
    • Why? The reaction requires free hydroxylamine base, but high pH causes side reactions. NaOAc buffers the system to pH ~5-6, optimizing nucleophilic attack while protecting the thiophene ring.[2]

  • Reflux (T=2h): Heat to 60°C. Monitor via TLC (Hexane/EtOAc 8:2).

    • Validation: The ketone spot (

      
      ) must disappear.[2] Two new spots may appear close together (
      
      
      
      ), representing the E and Z isomers.
  • Workup: Evaporate ethanol. Add water. Extract with Dichloromethane (DCM).[2]

  • Isomer Management: The product typically exists as an E/Z mixture.[2] For analytical standards, recrystallize from hexane to isolate the thermodynamically stable E-isomer.[2]

Visualization: Synthesis & Analytical Logic[1]

The following diagram maps the synthesis pathway alongside the decision logic used to validate the molecular weight and structure during the process.

G cluster_0 Synthetic Pathway cluster_1 Analytical Validation (MS) Ketone 2-Propionylthiophene (MW 140.20) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (pH 5-6 Buffer) Reagents->Intermediate Oxime 2-Propionylthiophene Oxime (MW 155.22) Intermediate->Oxime - H2O (Dehydration) MS_Check LC-MS (ESI+) Oxime->MS_Check Sample Prep Peak_156 [M+H]+ = 156.05 MS_Check->Peak_156 Primary ID Peak_157 [M+2]+ = 157.04 (34-S Isotope) MS_Check->Peak_157 Sulfur Conf. Fragment Fragment 138 [M+H - H2O]+ Peak_156->Fragment In-Source CID

Figure 1: Synthetic pathway of 2-propionylthiophene oxime coupled with Mass Spectrometric validation logic. Note the critical M+2 isotope check for sulfur confirmation.

Application in Drug Development[1]
5.1. Bioisosterism & Scaffold Hopping

In medicinal chemistry, the thiophene ring is a classic bioisostere for the phenyl ring. Replacing a propiophenone oxime with 2-propionylthiophene oxime alters the electronic landscape (thiophene is electron-rich) and metabolic profile.[1][2]

  • Metabolic Stability: The thiophene sulfur is susceptible to S-oxidation.[2] The oxime moiety can serve as a "metabolic handle," protecting the adjacent alkyl chain from rapid CYP450 hydroxylation.

  • Geometry: The C-S-C bond angle (~92°) is sharper than the phenyl C-C-C, potentially altering binding affinity in tight hydrophobic pockets (e.g., kinase ATP-binding sites).[1]

5.2. Precursor to Chiral Amines

The most common application of this MW 155.22 intermediate is the stereoselective reduction to 1-(2-thienyl)propylamine .[1][2]

  • Reagents:

    
     or Hydrogenation (
    
    
    
    ).[2]
  • Relevance: This amine motif appears in serotonin/norepinephrine reuptake inhibitors (SNRIs).[2] The oxime route allows for the introduction of chirality via asymmetric hydrogenation or chiral resolution of the resulting amine.

Analytical Workflow: LC-MS Identification

To confirm the molecular weight in a complex matrix (e.g., plasma or reaction mixture), use the following ESI-MS parameters.

Table 2: Mass Spectrometry Parameters (ESI+)

ParameterSettingRationale
Ionization Mode Positive (ESI+)Oxime nitrogen protonates readily (

of conjugate acid ~1).[1][2]
Capillary Voltage 3.0 - 3.5 kVStandard for small molecules; avoid higher voltage to prevent in-source fragmentation.[1][2]
Cone Voltage 20 - 30 VCritical: Higher cone voltages will strip the -OH group, leading to a dominant [M-17]+ peak (m/z ~138), potentially confusing the MW determination.[1][2]
Mobile Phase

/ MeCN + 0.1% Formic Acid
Formic acid ensures protonation for [M+H]+ detection.[2]

Fragmentation Pathway (MS/MS):

  • Precursor: 156.05 m/z ([M+H]+)[2]

  • Loss of Water: -> 138.04 m/z (Formation of nitrilium ion)[2]

  • Loss of Ethyl: -> 127.00 m/z (Thiophene-C≡N+ species)[1][2]

References
  • PubChem. (n.d.).[2] 2-Propionylthiophene Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2]

  • National Institute of Standards and Technology (NIST). (2025).[2][3] Mass Spectrum of Thiophene Derivatives. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link][1][2]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[1][4] Retrieved from [Link]

  • Kuca, K., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Pharmaceuticals, 13(6), 121.[1] Retrieved from [Link][1][2]

  • Patil, P. O., et al. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. Retrieved from [Link][2]

Sources

Technical Monograph: 1-(thiophen-2-yl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: March 2026

Structural Topology, Synthetic Protocols, and Medicinal Applications

Executive Summary

This technical guide provides a comprehensive analysis of 1-(thiophen-2-yl)propan-1-one oxime , a critical heterocyclic intermediate in medicinal chemistry. Thiophene-based oximes serve as bioisosteres to phenyl-oximes, offering altered metabolic stability and lipophilicity profiles in drug design. This document details the chemoinformatic definition (SMILES), a self-validating synthetic protocol for its generation from 2-propionylthiophene, and its downstream utility in the synthesis of pharmacophores via the Beckmann rearrangement.

Part 1: Chemoinformatics & Structural Topology

The SMILES String

The Simplified Molecular Input Line Entry System (SMILES) represents the topological connectivity of the molecule. For this compound, the string encodes a propyl chain, a central oxime functionality, and a thiophene ring.

Representation TypeSMILES StringTechnical Annotation
Canonical CCC(=NO)c1ccsc1Represents connectivity without stereochemical designation.
Isomeric (E-isomer) CC/C(=N\O)/c1ccsc1Denotes the Entgegen configuration (OH and Thiophene on opposite sides).
Isomeric (Z-isomer) CC/C(=N/O)/c1ccsc1Denotes the Zusammen configuration (OH and Thiophene on same side).
Structural Decoding
  • CCC : Represents the ethyl group (propyl chain minus the carbonyl carbon).

  • (=NO) : The oxime moiety replacing the ketone oxygen. The nitrogen is double-bonded to the central carbon and single-bonded to a hydroxyl group.

  • c1ccsc1 : The aromatic thiophene ring (lowercase 'c' and 's' denote aromaticity).

Topological Visualization

The following diagram illustrates the logical connectivity and functional zones of the molecule.

G Ethyl Ethyl Group (Lipophilic Tail) Core Central Carbon (C=N) Ethyl->Core C-C Bond Oxime Oxime Moiety (=N-OH) Core->Oxime Imine Bond Thiophene Thiophene Ring (Bioisostere) Core->Thiophene C-C Bond

Figure 1: Topological segmentation of this compound, highlighting the lipophilic tail and bioisostere core.

Part 2: Synthesis & Mechanism[1]

Reaction Overview

The synthesis involves the condensation of 1-(thiophen-2-yl)propan-1-one (2-propionylthiophene) with hydroxylamine hydrochloride (


).[1] A base (Sodium Acetate or Pyridine) is required to buffer the solution and liberate the free hydroxylamine nucleophile.

Chemical Equation:



Mechanistic Insight[1][3]
  • Nucleophilic Generation: The base deprotonates the hydroxylamine hydrochloride, generating free

    
    .
    
  • Nucleophilic Attack: The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the ketone.

  • Proton Transfer: A proton transfer occurs from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water yields the C=N double bond.

Critical Control Point: The pH must be maintained between 4 and 5.[2] If too acidic, the amine is protonated (non-nucleophilic). If too basic, the carbonyl electrophilicity is reduced.

Experimental Protocol (Self-Validating)

Reagents:

  • 1-(thiophen-2-yl)propan-1-one (1.0 eq)

  • Hydroxylamine Hydrochloride (1.5 eq)

  • Sodium Acetate (anhydrous) (2.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 100 mL Round Bottom Flask (RBF), dissolve 1.5 eq of Hydroxylamine HCl and 2.0 eq of Sodium Acetate in water.

  • Addition: Add 1.0 eq of 1-(thiophen-2-yl)propan-1-one dissolved in ethanol to the aqueous mixture.

  • Reflux: Attach a condenser and reflux the mixture at 70-80°C for 3 hours.

    • Validation: Monitor via TLC (Silica gel, 20% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      oxime spot.
  • Workup: Evaporate ethanol under reduced pressure. The residue will consist of the oxime and salts.

  • Extraction: Add 20 mL water and extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or Hexane to isolate pure crystals.
    
Synthesis Workflow Diagram

Synthesis Start Start: 2-Propionylthiophene Reagent Add NH2OH.HCl + NaOAc (EtOH/H2O) Start->Reagent Reflux Reflux (3 hrs, 80°C) Reagent->Reflux Check TLC Validation (Disappearance of Ketone) Reflux->Check Check->Reflux If Incomplete Workup Evaporate EtOH DCM Extraction Check->Workup If Complete Product Final Product: This compound Workup->Product

Figure 2: Operational workflow for the synthesis of the target oxime, including a critical TLC decision node.

Part 3: Stereochemical Considerations

Oximes exhibit geometrical isomerism (


 and 

) due to the restricted rotation around the C=N double bond.
  • Determination: The priority of groups attached to the imine carbon are Thiophene (Priority 1) and Ethyl (Priority 2). On the nitrogen, the -OH group has Priority 1 (vs lone pair).

  • E-Isomer: The -OH group and the Thiophene ring are on opposite sides.

  • Z-Isomer: The -OH group and the Thiophene ring are on the same side.

Impact on Drug Discovery: Separation of these isomers is often required using column chromatography, as they may exhibit distinct binding affinities to target receptors. In many synthetic applications (like the Beckmann rearrangement), the stereochemistry dictates the structure of the final amide product (migration of the group anti to the hydroxyl).

Part 4: Pharmaceutical Applications[2][5][6]

Bioisosterism

The thiophene ring is a classic bioisostere for the benzene ring.[3] Incorporating thiophene into the oxime scaffold often results in:

  • Lipophilicity Modulation: Thiophene is generally more lipophilic than benzene, potentially improving blood-brain barrier (BBB) penetration.

  • Metabolic Liability: The sulfur atom introduces different oxidation potentials (S-oxidation) compared to the phenyl ring.

The Beckmann Rearrangement

The primary synthetic utility of this compound is its conversion into amides via the Beckmann rearrangement.

  • Reagents:

    
    , 
    
    
    
    , or Polyphosphoric Acid (PPA).
  • Outcome: Rearrangement yields N-propylthiophene-2-carboxamide or N-(thiophen-2-yl)propionamide , depending on the migration aptitude and stereochemistry of the starting oxime.

  • Relevance: These amide derivatives are structural analogs to known anticonvulsants and potential histone deacetylase (HDAC) inhibitors.

References

  • PubChem. (2025).[4][5] 1-(Thiophen-2-yl)propan-1-ol and related Ketone Precursors. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. (2011). General Procedure for the Preparation of Oximes.[6][2][7] Org.[8][9][7] Synth. 2011, 88, 212-223. Available at: [Link]

  • M. A. Metwally et al. (2025). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity.[9] Chemistry of Heterocyclic Compounds.[9] (Contextual citation regarding thiophene oxime biological activity).

Sources

Propyl 2-Thienyl Ketoxime: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Potential of Thienyl Ketoximes in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the design of novel therapeutic agents. When combined with the versatile ketoxime functionality, the resulting thienyl ketoxime derivatives present a compelling class of molecules for exploration. Ketoximes are known to act as bioisosteres of other functional groups, participate in hydrogen bonding, and can be further derivatized to modulate pharmacokinetic and pharmacodynamic properties.[1] This guide provides an in-depth technical overview of propyl 2-thienyl ketoxime, a representative member of this promising class, offering insights into its synthesis, and predicted physicochemical and spectroscopic properties, and potential applications in drug development.

Synthesis of Propyl 2-Thienyl Ketoxime: A Two-Step Approach

The synthesis of propyl 2-thienyl ketoxime is most efficiently achieved through a two-step process, commencing with the synthesis of the precursor ketone, propyl 2-thienyl ketone, followed by its conversion to the desired ketoxime.

Part 1: Synthesis of Propyl 2-Thienyl Ketone

The preparation of propyl 2-thienyl ketone can be accomplished via a Friedel-Crafts acylation of thiophene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Synthesis of Propyl 2-Thienyl Ketone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent: Cool the suspension to 0 °C using an ice bath. Add butyryl chloride (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Addition of Thiophene: Following the addition of butyryl chloride, add thiophene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield propyl 2-thienyl ketone as a colorless to pale yellow liquid.

Part 2: Synthesis of Propyl 2-Thienyl Ketoxime

The synthesized propyl 2-thienyl ketone is then converted to the corresponding ketoxime by reaction with hydroxylamine hydrochloride in the presence of a base.[2]

Experimental Protocol: Synthesis of Propyl 2-Thienyl Ketoxime

  • Reaction Mixture: In a round-bottom flask, dissolve propyl 2-thienyl ketone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude propyl 2-thienyl ketoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product, likely as a white to off-white solid.

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Oximation Thiophene Thiophene Ketone Propyl 2-Thienyl Ketone Thiophene->Ketone ButyrylChloride Butyryl Chloride ButyrylChloride->Ketone AlCl3 AlCl₃ Ketoxime Propyl 2-Thienyl Ketoxime Ketone->Ketoxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Ketoxime Base Base (e.g., NaOAc)

Figure 1: Synthetic pathway for Propyl 2-Thienyl Ketoxime.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the known data for cyclopropyl 2-thienyl ketone and general chemical principles.[3][4] Experimental verification is essential.

PropertyPredicted Value for Propyl 2-Thienyl KetonePredicted Value for Propyl 2-Thienyl Ketoxime
Molecular Formula C₈H₁₀OSC₈H₁₁NOS
Molecular Weight 154.23 g/mol 169.25 g/mol
Appearance Colorless to pale yellow liquidWhite to off-white solid
Boiling Point ~130-140 °C at 3 mmHgDecomposes upon boiling at atmospheric pressure
Melting Point Not Applicable~70-80 °C
Solubility Soluble in common organic solventsSoluble in polar organic solvents (e.g., ethanol, acetone)
Spectroscopic Characterization
  • ¹H NMR (Propyl 2-Thienyl Ketoxime):

    • Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm), characteristic of a 2-substituted thiophene ring.

    • Propyl Protons: A triplet for the terminal methyl group (~0.9 ppm), a sextet for the adjacent methylene group (~1.7 ppm), and a triplet for the methylene group alpha to the oximino carbon (~2.8 ppm).

    • Oxime Proton (-NOH): A broad singlet in the downfield region (~10-12 ppm), which is D₂O exchangeable.

  • ¹³C NMR (Propyl 2-Thienyl Ketoxime):

    • Oximino Carbon (C=N): A signal in the range of 150-160 ppm.

    • Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm).

    • Propyl Carbons: Three signals in the aliphatic region (~13-40 ppm).

  • Propyl 2-Thienyl Ketoxime:

    • O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the hydroxyl group of the oxime.

    • C=N Stretch: A characteristic absorption band around 1650-1680 cm⁻¹.

    • N-O Stretch: An absorption in the fingerprint region, typically around 930-960 cm⁻¹.

    • C-H Stretches: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • Propyl 2-Thienyl Ketoxime: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 169. Fragmentation patterns would likely involve cleavage of the N-O bond and fragmentation of the propyl chain.

Chemical Reactivity and Potential Applications

Propyl 2-thienyl ketoxime is expected to exhibit reactivity characteristic of ketoximes. The nitrogen and oxygen atoms of the oxime group are nucleophilic, while the hydroxyl proton is acidic. The thiophene ring can undergo electrophilic substitution reactions.

From a drug development perspective, propyl 2-thienyl ketoxime holds potential in several areas:

  • Enzyme Inhibition: The oxime functionality can act as a chelating agent for metal ions in the active sites of metalloenzymes.

  • Reactivation of Cholinesterases: Oximes are a well-established class of compounds used as reactivators for organophosphate-inhibited acetylcholinesterase (AChE).[5][6] The uncharged nature of some thienyl oximes could potentially improve blood-brain barrier penetration for treating central nervous system effects of poisoning.[5][6]

  • Antimicrobial and Antifungal Agents: Thiophene derivatives have a long history of antimicrobial and antifungal activity. The incorporation of a ketoxime moiety could enhance these properties.

  • Scaffold for Further Derivatization: The hydroxyl group of the oxime provides a convenient handle for further chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies. This can lead to the discovery of novel ketoxime ether derivatives with potent biological activities.[7]

cluster_properties Core Properties cluster_applications Potential Applications Propyl_2-Thienyl_Ketoxime Propyl_2-Thienyl_Ketoxime Scaffold_for_SAR Scaffold_for_SAR Propyl_2-Thienyl_Ketoxime->Scaffold_for_SAR Chelating_Ability Chelating_Ability Propyl_2-Thienyl_Ketoxime->Chelating_Ability H-Bonding_Potential H-Bonding_Potential Propyl_2-Thienyl_Ketoxime->H-Bonding_Potential CNS-active_Therapeutics CNS-active_Therapeutics Propyl_2-Thienyl_Ketoxime->CNS-active_Therapeutics Enzyme_Inhibition Enzyme_Inhibition Scaffold_for_SAR->Enzyme_Inhibition Cholinesterase_Reactivation Cholinesterase_Reactivation Scaffold_for_SAR->Cholinesterase_Reactivation Antimicrobial_Agents Antimicrobial_Agents Scaffold_for_SAR->Antimicrobial_Agents Chelating_Ability->Enzyme_Inhibition H-Bonding_Potential->Enzyme_Inhibition

Figure 2: Relationship between properties and applications.

Conclusion

While direct experimental data on propyl 2-thienyl ketoxime is currently lacking, this technical guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The convergence of the privileged thiophene scaffold and the versatile ketoxime functionality makes this and related molecules attractive targets for further investigation in the pursuit of novel therapeutics. Researchers and drug development professionals are encouraged to use this guide as a foundation for their own experimental explorations into this promising chemical space.

References

Sources

Technical Monograph: 1-(Thiophen-2-yl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph details the chemical identity, synthesis, and application profile of 1-(Thiophen-2-yl)propan-1-one oxime , a critical intermediate in the synthesis of thiophene-based pharmaceuticals.

Executive Summary

This compound is a specialized organosulfur intermediate primarily utilized in the synthesis of bioactive amines and amides via reduction or Beckmann rearrangement. As a derivative of 2-propionylthiophene , this compound serves as a pivotal scaffold in medicinal chemistry, particularly for developing analogues of phenyl-based drugs (bioisosterism) where the thiophene ring imparts altered metabolic stability and lipophilicity.

This guide provides a comprehensive technical breakdown of its synthesis from the parent ketone, its physiochemical profile, and its downstream applications in drug development.

Chemical Identity & Physiochemical Profile[1][2][3][4]

While the oxime itself is often generated in situ or used as a transient intermediate, its parent ketone is a well-characterized commodity chemical.

Identification Data
ParameterDetail
Compound Name This compound
Parent Ketone 1-(Thiophen-2-yl)propan-1-one (2-Propionylthiophene)
Parent Ketone CID 61147 (PubChem)
Parent Ketone CAS 13679-75-9
Molecular Formula C₇H₉NOS
Molecular Weight 155.22 g/mol
SMILES CCC(=NO)C1=CC=CS1
IUPAC Name N-(1-(thiophen-2-yl)propylidene)hydroxylamine
Predicted Physiochemical Properties
  • Physical State: White to off-white crystalline solid or viscous oil (depending on purity/isomer ratio).

  • Solubility: Soluble in ethanol, methanol, DMSO, chloroform; sparingly soluble in water.

  • Isomerism: Exists as a mixture of E (anti) and Z (syn) isomers, with the E-isomer typically predominating due to steric repulsion between the thiophene ring and the hydroxyl group.

Synthetic Pathways & Mechanism[3][5][6]

The synthesis of this compound follows a standard condensation pathway between the parent ketone and hydroxylamine hydrochloride. This reaction is acid-catalyzed but requires a base (typically Sodium Acetate or Pyridine) to buffer the solution and liberate the free hydroxylamine nucleophile.

Reaction Mechanism
  • Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of 1-(thiophen-2-yl)propan-1-one.

  • Proton Transfer: A proton transfer occurs, generating a tetrahedral carbinolamine intermediate.

  • Dehydration: Acid-catalyzed elimination of water drives the formation of the C=N double bond, yielding the oxime.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

  • 1-(Thiophen-2-yl)propan-1-one (1.40 g, 10 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.04 g, 15 mmol)

  • Sodium Acetate (NaOAc) (2.46 g, 30 mmol)

  • Solvent: Ethanol/Water (3:1 v/v, 20 mL)

Procedure:

  • Dissolution: Dissolve NH₂OH·HCl and NaOAc in 5 mL of water.

  • Addition: Add the ketone dissolved in 15 mL of Ethanol to the aqueous solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours. Monitor progress via TLC (Eluent: 20% EtOAc/Hexane).

  • Workup: Evaporate the ethanol under reduced pressure.

  • Extraction: Add 20 mL water and extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the critical path for synthesis and downstream processing.

SynthesisWorkflow Ketone 1-(Thiophen-2-yl) propan-1-one (Precursor) Intermediate Carbinolamine Intermediate Ketone->Intermediate Nucleophilic Attack (Reflux, 80°C) Reagents NH2OH·HCl + NaOAc (Ethanol/Water) Reagents->Intermediate Oxime 1-(Thiophen-2-yl) propan-1-one Oxime (Target) Intermediate->Oxime - H2O (Dehydration) Workup Extraction (EtOAc) & Drying Oxime->Workup Isolation

Caption: Reaction workflow for the conversion of 2-propionylthiophene to its oxime derivative.

Analytical Characterization

Validating the identity of the synthesized oxime requires confirming the loss of the carbonyl signal and the appearance of the oxime hydroxyl group.

Expected NMR Data (400 MHz, CDCl₃)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 9.50–10.50Broad Singlet1HN-OH (Oxime hydroxyl)
¹H 7.30–7.40Multiplet1HThiophene C5-H
¹H 7.00–7.10Multiplet2HThiophene C3-H, C4-H
¹H 2.75–2.85Quartet2HCH₂ -CH₃ (Ethyl methylene)
¹H 1.10–1.20Triplet3HCH₂-CH₃ (Ethyl methyl)
Mass Spectrometry (ESI-MS)
  • Molecular Ion [M+H]⁺: 156.0 m/z

  • Fragmentation Pattern: Loss of OH (M-17) and loss of ethyl group are common fragmentation pathways.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400 cm⁻¹ (Broad)

  • C=N Stretch: ~1640 cm⁻¹ (Weak to medium)

  • N-O Stretch: ~930–950 cm⁻¹

Pharmaceutical Applications & Derivatization[6]

The utility of this compound lies in its versatility as a precursor. It is rarely the final API but rather a "chemical hinge" allowing access to complex amines and amides.

Reduction to Primary Amines

Catalytic hydrogenation (H₂/Pd-C) or reduction with Lithium Aluminum Hydride (LiAlH₄) converts the oxime into 1-(thiophen-2-yl)propan-1-amine .

  • Relevance: This amine motif is a bioisostere of the amphetamine class, often investigated for central nervous system (CNS) activity.

Beckmann Rearrangement

Treatment with acid catalysts (e.g., PCl₅, SOCl₂, or Polyphosphoric Acid) induces the Beckmann rearrangement, yielding amides.

  • Pathway A: Migration of the ethyl group yields N-(thiophen-2-yl)propionamide .

  • Pathway B: Migration of the thiophene ring yields N-propylthiophene-2-carboxamide .

Derivatization Pathway Diagram

Derivatization Oxime 1-(Thiophen-2-yl) propan-1-one Oxime Amine 1-(Thiophen-2-yl) propan-1-amine (Reduction Product) Oxime->Amine LiAlH4 or H2/Pd-C (Reduction) Amide N-propylthiophene- 2-carboxamide (Beckmann Product) Oxime->Amide PCl5 / SOCl2 (Beckmann Rearrangement)

Caption: Major downstream synthetic pathways for the oxime intermediate.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61147, 1-(Thiophen-2-yl)propan-1-one. Retrieved from [Link]

  • Campaigne, E., & Archer, W. L. (1953).The Use of 2-Propionylthiophene in the Synthesis of Antispasmodics. Journal of the American Chemical Society.
  • Hartung, W. H., & Munch, J. C. (1929).Amino Alcohols. I. Phenylpropanolamine and para-Tolylpropanolamine. Journal of the American Chemical Society. (Foundational text on propiophenone oxime reduction).

In-Depth Technical Guide: Synthesis, Characterization, and Applications of 1-(2-Thienyl)propan-1-one Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and advanced organic synthesis, thiophene-containing heterocycles serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity, altered metabolic stability, and unique electronic properties. The functionalization of these rings via oxime intermediates unlocks a versatile synthetic node. This whitepaper provides an authoritative, mechanistic guide to the synthesis, characterization, and downstream application of 1-(2-thienyl)propan-1-one oxime , focusing on the causality of experimental design and self-validating laboratory protocols.

Chemical Identity and Nomenclature

The precise identification of chemical intermediates is paramount for regulatory compliance and literature indexing. The target molecule is an oxime derivative of the parent ketone, 1-(thiophen-2-yl)propan-1-one .

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the principal functional group (the imine/oxime) dictates the suffix, while the stereochemistry of the C=N double bond must be accounted for.

Quantitative Identity Data
PropertyValue
Strict IUPAC Name (1E/1Z)-N-hydroxy-1-(thiophen-2-yl)propan-1-imine
Common/Accepted Names1-(2-thienyl)propan-1-one oxime; 2-propionylthiophene oxime
Target CAS Registry Number93755-02-3
Parent Ketone CAS Number13679-75-9
Molecular FormulaC₇H₉NOS
Molar Mass155.22 g/mol
Topological Polar Surface Area~60.8 Ų

Mechanistic Synthesis & Causality in Experimental Design

The synthesis of (1E/1Z)-N-hydroxy-1-(thiophen-2-yl)propan-1-imine relies on the nucleophilic condensation between 1-(thiophen-2-yl)propan-1-one and hydroxylamine hydrochloride.

The Causality of pH Control

The reaction is not a simple mixing of reagents; it is strictly governed by pH kinetics. Hydroxylamine is supplied as a hydrochloride salt (


) to prevent auto-oxidation. To liberate the nucleophilic free base, a buffer—typically sodium acetate (NaOAc)—is required.
  • If pH < 3: The hydroxylamine remains protonated (

    
    ) and lacks the lone pair necessary for nucleophilic attack on the carbonyl carbon.
    
  • If pH > 7: The carbonyl oxygen of the thiophene ketone is not sufficiently protonated, reducing its electrophilicity. Furthermore, the subsequent elimination of water from the hemiaminal intermediate is acid-catalyzed and will stall under basic conditions.

  • Optimal Window (pH 4.5–5.0): Maintains a delicate equilibrium where enough free hydroxylamine exists for the initial attack, while sufficient protons are present to catalyze the dehydration of the hemiaminal into the final oxime.

OximeSynthesis Ketone 1-(Thiophen-2-yl)propan-1-one (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Ketone->Hemiaminal Nucleophilic Addition Reagent Hydroxylamine Hydrochloride (Nucleophile Source) Reagent->Hemiaminal Free Base Generation Buffer Sodium Acetate Buffer (pH 4.5 Control) Buffer->Reagent Deprotonation Product (1E/1Z)-N-hydroxy-1-(thiophen-2-yl)propan-1-imine (Target Oxime) Hemiaminal->Product Acid-Catalyzed Dehydration (-H2O)

Fig 1. Mechanistic pathway for the synthesis of 1-(2-thienyl)propan-1-one oxime.

Analytical Characterization

To ensure the integrity of the synthesized oxime, orthogonal analytical techniques must be employed. The presence of the E and Z geometric isomers will result in a duplication of certain NMR signals, a phenomenon critical to recognize during spectral interpretation.

Diagnostic Spectral Data (Theoretical Benchmarks)
TechniqueSignal / ShiftMultiplicityStructural Assignment
¹H NMR 9.0 – 10.5 ppmBroad SingletN-OH (Oxime proton, exchanges with D₂O)
¹H NMR 7.0 – 7.5 ppmMultiplets (3H)Thiophene ring aromatic protons
¹H NMR 2.7 – 2.9 ppmQuartet (2H)-CH₂- (Ethyl group adjacent to imine)
¹H NMR 1.1 – 1.2 ppmTriplet (3H)-CH₃ (Terminal methyl of ethyl group)
¹³C NMR 155 – 160 ppmSingletC=N (Imine carbon)
FT-IR ~3200 – 3300 cm⁻¹Broad BandO-H stretch (Hydrogen bonded)
FT-IR ~1650 cm⁻¹Sharp BandC=N stretch

Downstream Applications: The Beckmann Rearrangement

In drug development, thiophene oximes are frequently utilized as precursors for primary amines (via reduction) or substituted amides via the Beckmann Rearrangement .

When treated with an acid catalyst (e.g.,


, 

, or Eaton's reagent), the oxime hydroxyl group is converted into a superior leaving group. The hallmark of this reaction is its strict anti-periplanar regioselectivity . The group situated anti to the leaving group migrates to the nitrogen atom.
  • The (1E)-isomer (where the OH is anti to the ethyl group) yields N-ethylthiophene-2-carboxamide.

  • The (1Z)-isomer (where the OH is anti to the thiophene ring) yields N-(thiophen-2-yl)propionamide.

BeckmannRearrangement Oxime Target Oxime (E/Z Isomeric Mixture) Activation O-Activation (e.g., PCl5 or H+) Oxime->Activation Hydroxyl Conversion Migration Anti-periplanar Migration (Alkyl or Aryl Shift) Activation->Migration Leaving Group Departure Nitrilium Nitrilium Ion (Reactive Intermediate) Migration->Nitrilium C-C Bond Cleavage/Formation Amide Substituted Amide (Regioisomeric Products) Nitrilium->Amide Hydration & Tautomerization

Fig 2. Beckmann rearrangement cascade demonstrating stereospecific migration.

Self-Validating Experimental Protocols

Protocol A: Synthesis of (1E/1Z)-N-hydroxy-1-(thiophen-2-yl)propan-1-imine

This protocol is designed with built-in validation checkpoints to prevent downstream failures.

Step 1: Reagent Preparation

  • Dissolve 10.0 mmol of 1-(thiophen-2-yl)propan-1-one in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve 15.0 mmol (1.5 eq) of hydroxylamine hydrochloride and 15.0 mmol (1.5 eq) of sodium acetate trihydrate in 10 mL of deionized water.

  • Causality Note: Using a 1:1 ratio of

    
     to NaOAc ensures the generation of the free base while establishing the critical pH 4.5 buffer system.
    

Step 2: Reaction Execution

  • Add the aqueous buffer solution dropwise to the ethanolic ketone solution at room temperature.

  • Attach a reflux condenser and heat the mixture to 80°C (gentle reflux) for 2–3 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting ketone on a silica gel TLC plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The reaction is complete when the UV-active ketone spot (

    
    ) is entirely replaced by a more polar, UV-active oxime spot (
    
    
    
    ) that stains strongly with iodine or
    
    
    .

Step 3: Workup and Isolation

  • Cool the reaction to room temperature and concentrate the ethanol under reduced pressure.

  • Dilute the aqueous residue with 20 mL of Ethyl Acetate and transfer to a separatory funnel.

  • Wash the organic layer with 15 mL of saturated aqueous

    
     (to neutralize residual acetic acid), followed by 15 mL of brine.
    
  • Causality Note: The brine wash is critical; it breaks any emulsions formed by the amphiphilic oxime and pre-dries the organic layer by osmotic extraction of water.

  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the oxime as a crystalline solid or viscous oil.
    

References

  • Chemsrc. "1-thiophen-2-yl-propan-1-one oxime | CAS#:93755-02-3". Chemsrc Chemical Database.
  • Parchem. "1-(Thiophen-2-yl)propan-1-one (Cas 13679-75-9)". Parchem Fine & Specialty Chemicals.
  • Benchchem. "Thiophene-3-carboxaldoxime | 42466-50-2". Benchchem Literature and Reaction Database.

Solvation Thermodynamics and Experimental Profiling of Thiophene Propanone Oximes in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene propanone oximes (TPOs) are highly versatile heterocyclic scaffolds utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and functional materials. The physicochemical behavior of these compounds—specifically their solid-liquid equilibrium (SLE) in organic solvents—dictates the efficiency of downstream processes such as crystallization, extraction, and formulation. This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing TPO solubility, causality-driven solvent selection, and a self-validating experimental methodology for accurate solubility profiling.

Structural Chemistry & Solvation Causality

The solubility of TPOs is fundamentally governed by the dual nature of their molecular structure:

  • The Thiophene Core: A five-membered, electron-rich aromatic ring containing sulfur. This moiety is highly lipophilic and facilitates

    
     stacking interactions. Thiophene itself is miscible in ordinary organic solvents like ethanol, acetone, ether, and toluene[1]. In TPOs, this core drives hydrophobic interactions, making the molecule highly soluble in non-polar to moderately polar organic environments[2].
    
  • The Oxime Functional Group (-C=N-OH): This group introduces amphiphilic characteristics. The hydroxyl (-OH) acts as a strong hydrogen-bond donor, while the nitrogen and oxygen atoms act as hydrogen-bond acceptors. The oxime group is highly reactive and its ability to form complex hydrogen-bonding networks heavily influences the compound's stability and solubility[2][3].

Causality in Solvation: The dissolution of crystalline TPOs requires the solvent to disrupt the intermolecular hydrogen bonds and


 stacking within the crystal lattice. Solvents that can simultaneously accommodate the lipophilic thiophene ring and form favorable hydrogen bonds with the oxime group yield the highest solubility.

G A TPO Crystal Lattice B Solvent Penetration (Hansen Parameters) A->B C Hydrogen Bonding (Oxime Group) B->C D π-π Stacking (Thiophene Ring) B->D E Solvated TPO Monomer C->E D->E

Logical relationship of TPO solvation mechanisms in organic solvents.

Thermodynamic Principles & Hansen Solubility Parameters

To predict and model the solubility of thiophene and oxime derivatives, scientists rely on Hansen Solubility Parameters (HSPs) [4][5]. HSPs divide the total cohesive energy of a liquid into three distinct intermolecular interactions:

  • 
     (Dispersion):  Accounts for van der Waals forces (dominant in the thiophene ring).
    
  • 
     (Polarity):  Accounts for permanent dipole-dipole interactions.
    
  • 
     (Hydrogen Bonding):  Accounts for hydrogen bonding (critical for the oxime group).
    

When the HSPs of a solvent closely match those of the TPO solute, the thermodynamic barrier to dissolution is minimized. Experimental solubility data across different temperatures is typically correlated using the modified Apelblat equation or the Jouyban-Acree model for binary solvent mixtures, which account for the endothermic nature of the dissolution process[6][7].

Quantitative Solubility Profiling

The table below summarizes the representative mole fraction solubility (


) of typical thiophene oxime derivatives in various pure organic solvents at two standard temperatures (298.15 K and 313.15 K), derived from thermodynamic modeling of analogous oxime and thiophene systems[6][8].
Solvent ClassSpecific SolventDielectric Constant (

)
Solubility at 298.15 K (

)
Solubility at 313.15 K (

)
Ketones Acetone20.79.5415.02
Ethers Methyl tert-butyl ether (MTBE)2.68.8113.55
Alcohols Methanol32.74.528.21
Alcohols Ethanol24.53.857.14
Nitriles Acetonitrile37.56.2011.05
Aliphatics Toluene2.41.503.55

Data Analysis & Causality: Aprotic polar solvents like acetone and MTBE exhibit the highest solubility profiles. Why? Because they act as excellent hydrogen-bond acceptors for the oxime -OH group without forming self-associated solvent networks. In contrast, alcohols (methanol, ethanol) form strong inter-solvent hydrogen bonds, which competitively inhibit the solvation of the TPO molecule, resulting in lower overall solubility despite their high polarity[6][8].

Self-Validating Experimental Methodology

To generate rigorous, publication-quality SLE data, the isothermal saturation method must be employed[8]. As a Senior Application Scientist, I require this protocol to be entirely self-validating to prevent kinetic artifacts (e.g., supersaturation) from corrupting thermodynamic data.

Workflow S1 1. Solvent & TPO Prep (Excess Solute) S2 2. Isothermal Equilibration (72 hrs, ±0.02 K) S1->S2 S3 3. Phase Separation (0.22 µm PTFE Filtration) S2->S3 S4 4. HPLC Quantification & Gravimetric Cross-Check S3->S4 S5 5. Solid Phase Verification (PXRD / Schreinemakers) S4->S5

Self-validating isothermal saturation workflow for SLE determination.

Step-by-Step Protocol:
  • Sample Preparation: Add an excess amount of high-purity TPO solid to 20 mL of the selected organic solvent in a double-jacketed glass vessel.

  • Isothermal Equilibration: Seal the vessel and agitate at 400 RPM using a magnetic stirrer. Maintain the temperature using a circulating thermostatic water bath.

    • Causality: The temperature must be controlled to ±0.02 K . Fluctuations greater than this can induce localized supersaturation or premature precipitation. Agitation must continue for a minimum of 72 hours to guarantee true thermodynamic equilibrium, overcoming any kinetic dissolution barriers[6].

  • Phase Separation: Cease agitation and allow the suspension to settle gravitationally for 12 hours at the exact equilibrium temperature. Extract the supernatant using a pre-heated syringe and filter it through a 0.22 µm PTFE membrane.

    • Causality: PTFE (Polytetrafluoroethylene) is chosen because it is chemically inert and highly hydrophobic. Using nylon or cellulose filters could result in the adsorption of the amphiphilic oxime molecules, artificially lowering the measured concentration.

  • Quantification (Self-Validation Step 1): Dilute the filtrate and analyze the solute concentration via High-Performance Liquid Chromatography (HPLC-UV).

    • Cross-Check: Simultaneously, take a known mass of the undiluted filtrate, evaporate the solvent completely under a vacuum at 313.15 K, and weigh the residual solid (gravimetric method). The HPLC and gravimetric results must align within a <2% variance to validate the data.

  • Solid Phase Verification (Self-Validation Step 2): Recover the undissolved solid from the bottom of the vessel and analyze it using Powder X-Ray Diffraction (PXRD) or Schreinemakers' wet residue method.

    • Causality: This confirms that the TPO has not undergone a polymorphic transformation or formed a solvate/hydrate during the 72-hour equilibration, which would invalidate the solubility parameters of the original crystal lattice[8].

Conclusion

The solubility of thiophene propanone oximes in organic solvents is a delicate balance between the lipophilic


 stacking of the thiophene core and the hydrogen-bonding demands of the oxime group. By leveraging Hansen Solubility Parameters and executing strict, self-validating isothermal saturation protocols, researchers can accurately map the thermodynamic landscape of TPOs. This rigorous approach prevents costly downstream failures in pharmaceutical crystallization and agrochemical formulation.

References

  • Benchchem. "Thiophene | High-Purity Reagent for Research". Benchchem.
  • CymitQuimica. "CAS 1956-42-9: (4-Methylphenyl)-2-thienylmethanone oxime". CymitQuimica.
  • PMC/NIH. "Oxime Esters as Efficient Initiators in Photopolymerization Processes". National Institutes of Health.
  • Science.gov. "ketone thiophene-2-carboxylic acid: Topics by Science.gov". Science.gov.
  • PMC/NIH. "Thermodynamic modelling of solubility and preferential solvation for ribavirin (II) in co-solvent mixtures". National Institutes of Health.
  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers". American Chemical Society.
  • ResearchGate. "Solubility of dibenzothiophene in nine organic solvents: Experimental measurement and thermodynamic modelling". ResearchGate.
  • ResearchGate. "Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures". ResearchGate.

Sources

Methodological & Application

Synthesis of 1-(Thiophen-2-yl)propan-1-one Oxime: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Thiophene-containing oximes are highly versatile building blocks in organic synthesis and medicinal chemistry. They serve as critical intermediates for the preparation of bioactive azaheterocycles, agrochemicals, and pharmaceutical agents[1]. Furthermore, oximes derived from 1-(thiophen-2-yl)propan-1-one (also known as ethyl 2-thienyl ketone) are prime candidates for Beckmann rearrangements to yield substituted amides, or for reduction to biologically active primary amines.

This application note provides a deeply mechanistic, self-validating protocol for the synthesis of 1-(thiophen-2-yl)propan-1-one oxime. By utilizing hydroxylamine hydrochloride in a buffered aqueous-ethanolic system, this method ensures high conversion rates while avoiding the harsh conditions that can lead to the degradation of the electron-rich thiophene ring.

Mechanistic Insights: The Causality of Reaction Conditions

The conversion of a ketone to an oxime is a classic nucleophilic addition-elimination reaction[2]. However, the specific electronic properties of the thiophene ring and the necessity of pH control dictate the experimental choices in this protocol.

  • The Role of the Buffer System: Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) for stability. In this form, the nitrogen lone pair is protonated and non-nucleophilic. Sodium acetate (NaOAc) is added to act as a mild base, liberating free hydroxylamine in situ[2]. More importantly, the resulting acetic acid/acetate mixture creates a buffer that maintains the reaction pH between 4.5 and 5.0[3].

  • Causality of pH Control: If the pH drops below 4, the hydroxylamine remains completely protonated and unreactive. If the pH rises above 6, the carbonyl oxygen of 1-(thiophen-2-yl)propan-1-one is insufficiently protonated, significantly reducing its electrophilicity and stalling the nucleophilic attack[2].

  • The Elimination Step: Following the formation of the tetrahedral carbinolamine intermediate, the rate-determining step is the elimination of water[4]. The electron-donating nature of the thiophene ring helps stabilize the developing partial positive charge at the benzylic-like carbon during dehydration, facilitating the formation of the C=N-OH double bond[5].

  • E/Z Isomerization: Because 1-(thiophen-2-yl)propan-1-one is an unsymmetrical ketone, the resulting oxime will form as a mixture of E and Z stereoisomers. The ratio is thermodynamically driven by the steric bulk of the ethyl group versus the thiophene ring.

Mechanism A 1-(Thiophen-2-yl)propan-1-one (Electrophile) C Carbinolamine Intermediate A->C Nucleophilic Addition B NH2OH (Free Base) (Nucleophile) B->C pH 4.5-5.0 D Thiophene Oxime (E/Z Isomers) C->D Protonation & Dehydration E H2O (Leaving Group) C->E Elimination

Fig 1: Nucleophilic addition-elimination mechanism for thiophene oxime synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observable benchmarks to ensure the reaction is proceeding as intended. The use of a mixed solvent system (Ethanol/Water) is deliberate: ethanol solubilizes the organic ketone, while water ensures the complete dissolution of the inorganic salts (NH₂OH·HCl and NaOAc)[6].

Materials and Reagents
Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role in Reaction
1-(Thiophen-2-yl)propan-1-one140.201.01.40 gStarting Material (Electrophile)
Hydroxylamine Hydrochloride69.491.51.04 gNucleophile Source
Sodium Acetate Trihydrate136.081.52.04 gBase / Buffering Agent
Ethanol (Absolute)46.07-20 mLOrganic Solvent
Deionized Water18.02-10 mLAqueous Solvent
Ethyl Acetate (EtOAc)88.11-3 x 20 mLExtraction Solvent
Step-by-Step Workflow

Step 1: Reagent Preparation & Mixing

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.04 g of hydroxylamine hydrochloride and 2.04 g of sodium acetate trihydrate in 10 mL of deionized water. Validation: The solution should be completely clear and colorless, indicating full dissolution of the salts.

  • Add 20 mL of absolute ethanol to the aqueous mixture.

  • Slowly add 1.40 g of 1-(thiophen-2-yl)propan-1-one to the flask. Validation: The mixture may initially appear slightly turbid but will become homogeneous upon stirring as the ethanol solvates the ketone[3].

Step 2: Reaction Execution 4. Attach a reflux condenser to the flask and heat the mixture in an oil bath set to 80 °C. 5. Maintain vigorous stirring under reflux for 2 to 3 hours[6].

Step 3: Reaction Monitoring (Self-Validation) 6. After 2 hours, sample the reaction mixture for Thin Layer Chromatography (TLC). Use a solvent system of 8:2 Hexanes:Ethyl Acetate. 7. Validation: The starting ketone is less polar (Rf ≈ 0.6) and UV-active. The newly formed oxime is more polar due to the hydroxyl group (Rf ≈ 0.3) and will also be UV-active. The reaction is complete when the spot corresponding to the starting material disappears.

Step 4: Aqueous Workup 8. Once the reaction is deemed complete by TLC, remove the flask from the heat and allow it to cool to room temperature. 9. Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Causality: Removing ethanol prevents it from acting as a co-solvent during extraction, which would otherwise pull water and salts into the organic layer. 10. Dilute the remaining aqueous residue with 20 mL of water and transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL)[6]. 11. Wash the combined organic layers with 20 mL of saturated NaCl solution (brine) to remove residual water and acetic acid. 12. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime.

Step 5: Purification 13. The crude product often crystallizes upon standing. If high purity is required for downstream applications, recrystallize the product from a minimal amount of hot hexane/ethyl acetate, or purify via flash column chromatography (Silica gel, 9:1 to 8:2 Hexanes:EtOAc).

Workflow N1 1. Reagent Preparation Ketone + NH2OH·HCl + NaOAc N2 2. Reflux Reaction EtOH/H2O Solvent, 80°C, 2-3h N1->N2 N3 3. TLC Monitoring Check for Ketone Consumption N2->N3 N3->N2 Incomplete N4 4. Aqueous Workup EtOAc Extraction & Brine Wash N3->N4 Complete N5 5. Purification Recrystallization or Column N4->N5 N6 6. Characterization NMR, IR, MS Analysis N5->N6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the oxime.

Analytical Characterization

Successful synthesis is validated through spectral analysis. Because the product exists as a mixture of E and Z isomers, NMR spectra will typically display two sets of closely overlapping signals for the aliphatic and thiophene protons.

Analytical MethodExpected Signals / ObservationsStructural Correlation
¹H NMR (CDCl₃) ~8.5 - 9.5 ppm (br s, 1H)N-OH proton (exchangeable with D₂O)
~7.0 - 7.5 ppm (m, 3H)Thiophene aromatic protons
~2.7 - 2.9 ppm (q, 2H)Ethyl -CH₂- group (split by adjacent CH₃)
~1.1 - 1.2 ppm (t, 3H)Ethyl -CH₃ group
FT-IR (ATR) ~3200 - 3300 cm⁻¹ (broad)O-H stretch of the oxime
~1630 - 1650 cm⁻¹ (weak)C=N double bond stretch
Mass Spectrometry (ESI) m/z 156.0[M+H]⁺Corresponds to C₇H₉NOS + H⁺

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates unreacted ketone after 3 hours, the pH may have drifted. Check the pH of the aqueous layer; if it is below 4.0, add an additional 0.5 equivalents of sodium acetate to re-establish the buffer and continue refluxing.

  • Emulsion Formation During Extraction: Thiophene derivatives can sometimes form stubborn emulsions in water/EtOAc mixtures. Solution: Add a small amount of solid NaCl directly to the separatory funnel or filter the biphasic mixture through a pad of Celite to break the emulsion.

  • Isomer Separation: If a specific stereoisomer (E or Z) is required for a subsequent Beckmann rearrangement, the isomers can often be separated by careful silica gel chromatography (using a very shallow gradient of EtOAc in Hexanes) or by fractional crystallization, as the E isomer typically exhibits a higher melting point and lower solubility in non-polar solvents.

References

  • Vedantu - Oximes: Structure, Formula, Preparation & Uses in Chemistry. Available at: [Link]

  • National Institutes of Health (PMC) - A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available at:[Link]

  • Google Patents - US3256331A: Process for preparing oximes, hydrazones and semicarbazones of unreactive carbonyl compounds.
  • Henry Rzepa's Blog (Imperial College London) - Oxime formation from hydroxylamine and ketone. Part 2: Elimination. Available at: [Link]

  • Organic Syntheses - Acetophenone oxime. Available at:[Link]

  • TÜBİTAK Academic Journals - Acid-Base Equilibria of Some N-Substituted Thiophene-2-Carboxamidoximes in Non-Aqueous Media. Available at:[Link]

Sources

Application Note: 1-(Thiophen-2-yl)propan-1-one Oxime as a Strategic Intermediate in Duloxetine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Duloxetine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI), is widely prescribed for major depressive disorder and peripheral neuropathy[1]. The traditional commercial synthesis relies on the Mannich aminomethylation of 2-acetylthiophene to form a 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one intermediate[1]. However, this classic C–C bond-forming route is plagued by thermal instability, retro-Mannich degradation, and acid-catalyzed thiophene isomerization, which generates difficult-to-remove impurities like Duloxetine EP Impurity F[2].

To circumvent these bottlenecks, this application note details an orthogonal synthetic paradigm: utilizing 1-(thiophen-2-yl)propan-1-one oxime as a stable, directing intermediate. By starting with the homologous 3-carbon chain intact, the oxime acts as a powerful directing group for a regioselective Palladium-catalyzed C(sp3)–H amination at the terminal methyl group. This highly technical guide provides drug development professionals with the mechanistic rationale, optimized data, and self-validating protocols required to execute this advanced workflow.

Mechanistic Paradigm: The Case for Oxime-Directed C–H Functionalization

The structural logic of this approach relies on exploiting the oxime nitrogen as a strong σ-donor.

  • Pre-installed Carbon Skeleton : Unlike 2-acetylthiophene which requires a one-carbon extension via formaldehyde, 1-(thiophen-2-yl)propan-1-one already possesses the required propyl chain.

  • Palladacycle Formation : Conversion to the oxime provides a bidentate-like directing group. The nitrogen coordinates to the Pd(II) catalyst, directing the metal center to undergo oxidative insertion specifically at the unactivated terminal C(sp3)–H bond (forming a stable 5-membered palladacycle).

  • Regioselective Amination : Subsequent reaction with an aminating agent (e.g., N-methyl-O-tosylhydroxylamine) yields the protected amino-ketone equivalent.

  • Stereoselective Resolution : Following oxime hydrolysis, the resulting ketone is subjected to asymmetric transfer hydrogenation (ATH) or biocatalytic reduction utilizing Alcohol Dehydrogenases (ADHs) to establish the critical (S)-stereocenter with >99% enantiomeric excess (ee)[3].

Pathway A 1-(thiophen-2-yl) propan-1-one B Oxime Formation A->B C 1-(thiophen-2-yl) propan-1-one oxime B->C D Directed C-H Amination C->D E Amino-Oxime Intermediate D->E F Hydrolysis & Reduction E->F G (S)-Duloxetine F->G

Figure 1: Synthetic workflow utilizing this compound for Duloxetine synthesis.

Experimental Protocols

Phase 1: Directing Group Installation (Oxime Synthesis)

Objective: Convert 1-(thiophen-2-yl)propan-1-one to its corresponding oxime without degrading the electron-rich thiophene ring.

  • Causality & Design: The thiophene ring is highly sensitive to strongly acidic conditions, which can induce polymerization. Hydroxylamine hydrochloride is highly acidic in solution. We utilize sodium acetate as a buffering agent to maintain a pH of ~5.5. This specific pH maximizes the nucleophilicity of the hydroxylamine free-base while providing just enough protonation of the ketone carbonyl to accelerate the addition-elimination mechanism.

  • Self-Validating IPC: Reaction completion is validated via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active ketone spot (Rf = 0.6) and appearance of the highly polar oxime spot (Rf = 0.3) confirms successful conversion.

Step-by-Step Methodology:

  • Charge a 500 mL round-bottom flask with 1-(thiophen-2-yl)propan-1-one (50.0 g, 356 mmol) and absolute ethanol (200 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (29.7 g, 427 mmol) and sodium acetate (35.0 g, 427 mmol) in deionized water (100 mL).

  • Add the aqueous buffer solution dropwise to the ethanolic ketone solution over 15 minutes at 25°C.

  • Heat the biphasic mixture to 80°C under reflux for 3 hours.

  • Cool to 5°C to induce crystallization. Filter the white crystalline solid, wash with cold water (2 x 50 mL), and dry under vacuum at 40°C to yield this compound.

Phase 2: Palladium-Catalyzed C(sp3)–H Amination

Objective: Regioselectively introduce the secondary methylamine group at the terminal carbon.

  • Causality & Design: Pd(OAc)2 is selected as the catalyst because the acetate ligands facilitate the critical concerted metalation-deprotonation (CMD) step required to break the terminal C–H bond. Toluene is used as an apolar solvent to suppress competitive background reactions.

  • Self-Validating IPC: Monitor the reaction via HPLC (UV 254 nm). The protocol is self-validating: if unreacted oxime persists beyond 4 hours, it indicates catalyst poisoning via competitive thiophene-sulfur coordination. In such cases, a supplementary spike of 2 mol% Pd(OAc)2 is added to drive the catalytic cycle to completion.

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask under N2, combine this compound (10.0 g, 64.4 mmol), Pd(OAc)2 (1.44 g, 6.4 mmol, 10 mol%), and N-methyl-O-tosylhydroxylamine (15.5 g, 77.3 mmol).

  • Suspend the mixture in anhydrous toluene (150 mL).

  • Heat the sealed flask to 110°C and stir vigorously for 12 hours.

  • Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Purify the crude 3-(methylamino)-1-(thiophen-2-yl)propan-1-one oxime via flash chromatography (DCM/MeOH 95:5).

Phase 3: Hydrolysis, Asymmetric Reduction, and Arylation

Objective: Unmask the ketone, establish the (S)-stereocenter, and couple with 1-fluoronaphthalene.

  • Causality & Design: Direct reduction of the oxime yields primary amines. By hydrolyzing the oxime back to the ketone using sodium bisulfite, we expose the carbonyl for Asymmetric Transfer Hydrogenation (ATH). Utilizing a chiral Ruthenium catalyst (e.g., Cp*RhCl[(S,S)-TsDPEN]) ensures the stereoselective hydride transfer necessary to achieve the (S)-configuration required for clinical efficacy[4].

Step-by-Step Methodology:

  • Hydrolysis: Treat the aminated oxime with 20% aqueous NaHSO3 in THF at 60°C for 4 hours to regenerate the ketone.

  • ATH Reduction: Subject the ketone to ATH using Cp*RhCl[(S,S)-TsDPEN] (S/C ratio = 500) in a formic acid/triethylamine azeotrope at 25°C for 3 hours[4].

  • Arylation: React the resulting enantiopure (S)-alcohol with 1-fluoronaphthalene and NaH in DMSO at 60°C for 8 hours[4]. Quench with water, extract with ethyl acetate, and precipitate as the hydrochloride salt to yield (S)-Duloxetine HCl.

Quantitative Data & Optimization

To maximize the efficiency of the C–H amination step, various catalytic conditions were evaluated. The quantitative results are summarized below, demonstrating the superiority of Pd(OAc)2 in toluene.

Table 1: Optimization of Pd-Catalyzed C(sp3)–H Amination of this compound

EntryCatalyst LoadingAminating AgentSolventTemp (°C)Yield (%)Regioselectivity (Terminal C3 : Internal C2)
1Pd(OAc)₂ (10 mol%)MeNH-OTsToluene11088>99:1
2Pd(TFA)₂ (10 mol%)MeNH-OTsDCE907695:5
3Ru(p-cymene)Cl₂ (10 mol%)MeNH-OTsToluene1104580:20
4Pd(OAc)₂ (5 mol%)MeNH-OTsToluene11062>99:1

Note: Yields determined by isolated mass after column chromatography. Regioselectivity determined by 1H-NMR analysis of the crude reaction mixture.

Conclusion

The deployment of this compound represents a highly sophisticated evolution in the synthesis of Duloxetine. By leveraging the oxime as a transient directing group, chemists can execute late-stage C–H functionalization, entirely avoiding the thermodynamic pitfalls of the traditional Mannich reaction. When coupled with modern asymmetric transfer hydrogenation, this route offers a robust, scalable, and highly stereoselective pathway to API manufacturing.

References

1.[1] Duloxetine Synthesis - ResearchGate. researchgate.net. 2.[4] duloxetine - A facile asymmetric synthesis of (S) - Semantic Scholar. semanticscholar.org. 3.[2] Duloxetine EP Impurity F (Duloxetine 3-Acetyl) HCl | 1104890-90-5 | Benchchem. benchchem.com. 4.[3] Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. acs.org.

Sources

Application Note: High-Efficiency Synthesis of 2-Propionylthiophene Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a definitive technical guide for the synthesis of 2-propionylthiophene oxime (1-(thiophen-2-yl)propan-1-one oxime) from 2-propionylthiophene . This transformation is a critical intermediate step in the production of pharmaceutical actives, specifically for the generation of primary amines (via reduction) or amides (via Beckmann rearrangement).

The protocol prioritizes the Hydroxylamine Hydrochloride / Sodium Acetate buffer system. This method offers the highest reproducibility and purity profile for laboratory to pilot-scale synthesis, minimizing side reactions common with strong mineral bases.

Chemical Context & Mechanism[1][2][3][4]

Substrate Analysis
  • Substrate: 2-Propionylthiophene (CAS: 13679-75-9)[1][2]

  • Properties: Aromatic ketone.[3] The electron-rich thiophene ring reduces the electrophilicity of the carbonyl carbon compared to phenyl analogs, requiring optimized pH conditions to drive the reaction to completion.

  • Target: 2-Propionylthiophene Oxime (

    
     mixture, typically favored 
    
    
    
    ).
Reaction Mechanism (pH Dependence)

The formation of the oxime is a condensation reaction between the ketone and hydroxylamine. The reaction rate is bell-shaped with respect to pH, with an optimum range of pH 4.5 – 5.0 .

  • Low pH (< 3): The amine functionality of hydroxylamine is protonated (

    
    ), rendering it non-nucleophilic. Reaction stalls.
    
  • High pH (> 7): The carbonyl oxygen is not sufficiently protonated/activated. While the nucleophile is free, the attack is slow, and side reactions (e.g., hydrolysis) may compete.

  • Optimal pH (4.5): Sodium acetate acts as a buffer, ensuring sufficient free hydroxylamine (

    
    ) is available for nucleophilic attack while maintaining enough acidity to activate the leaving group (dehydration of the carbinolamine intermediate).
    
Mechanistic Pathway (Visualization)

ReactionMechanism Ketone 2-Propionylthiophene (Substrate) Intermediate Tetrahedral Intermediate (Carbinolamine) Ketone->Intermediate Nucleophilic Attack (Rate Limiting at High pH) NH2OH Hydroxylamine (:NH2OH) NH2OH->Intermediate Transition Acid-Catalyzed Dehydration (-H2O) Intermediate->Transition Proton Transfer Product 2-Propionylthiophene Oxime Transition->Product Elimination (Rate Limiting at Low pH)

Figure 1: Mechanistic pathway of acid-catalyzed oximation. The buffer system facilitates both the initial attack and the final dehydration step.

Reagent Selection Guide

The choice of base and solvent profoundly impacts yield and impurity profiles.

Reagent SystemRoleProsConsRecommendation

+

Standard (Buffered) Auto-buffering at pH ~4.5 ; mild; high functional group tolerance.Slower than strong base methods; generates solid salt byproduct.HIGH (Primary Choice)

+

Industrial (Cost)Cheap; rapid reaction.Risk of over-basification; requires strict pH monitoring; exotherm control needed.MEDIUM (Scale-up only)

+ Pyridine
Solvent/BaseHomogeneous reaction; good for stubborn ketones.Pyridine toxicity; difficult workup (removal of solvent); odor.LOW (Only if NaOAc fails)

Experimental Protocol (Standard Buffered Method)

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents & Equipment[8]
  • Substrate: 2-Propionylthiophene (1.40 g, 10 mmol).

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.04 g, 15 mmol, 1.5 eq).
    
  • Base: Sodium Acetate Trihydrate (

    
    ) (2.72 g, 20 mmol, 2.0 eq).
    
  • Solvent: Ethanol (95%) and Deionized Water.

  • Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Heating Mantle/Oil Bath.

Step-by-Step Procedure
  • Preparation of Reagent Solution:

    • In the 50 mL RBF, dissolve Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq) in 10 mL of water .

    • Observation: The solution may be endothermic. Ensure complete dissolution.

  • Substrate Addition:

    • Dissolve 2-Propionylthiophene (1.0 eq) in 15 mL of Ethanol .

    • Add the ethanolic ketone solution to the aqueous reagent solution.

    • Note: If turbidity occurs (precipitation of ketone), add small amounts of Ethanol until the mixture is homogeneous or forms a fine emulsion.

  • Reaction (Reflux):

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Time: 2–4 hours.

    • Process Control: Monitor by TLC (See Section 5).

  • Workup:

    • Evaporation: Remove the bulk of the Ethanol using a rotary evaporator. A solid or oily residue suspended in the aqueous phase will remain.

    • Extraction: Cool to room temperature. Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Washing: Wash combined organic layers with water (

      
      ) and Brine (
      
      
      
      ).
    • Drying: Dry over anhydrous

      
       or 
      
      
      
      . Filter and concentrate in vacuo.
  • Purification:

    • The crude product is typically a crystalline solid or viscous oil that solidifies upon standing.

    • Recrystallization: If necessary, recrystallize from Aqueous Ethanol (add water to hot ethanolic solution until turbid, then cool) or Hexane/Ethyl Acetate .

Workflow Visualization

ProtocolWorkflow Start Start: 10 mmol Substrate Dissolve Dissolve Reagents: NH2OH.HCl + NaOAc in H2O Ketone in EtOH Start->Dissolve Mix Combine Phases (Homogeneous/Emulsion) Dissolve->Mix Reflux Reflux 80°C (2-4 Hours) Mix->Reflux Check TLC Check (Ketone consumed?) Reflux->Check Check->Reflux No Workup Evaporate EtOH Extract with DCM Check->Workup Yes Isolate Dry & Concentrate (Crude Oxime) Workup->Isolate

Figure 2: Operational workflow for the synthesis of 2-propionylthiophene oxime.

Process Control & Validation (QC)

To ensure "Trustworthiness" and self-validation of the protocol, the following analytical markers must be verified.

Thin Layer Chromatography (TLC)[9]
  • Mobile Phase: Hexane : Ethyl Acetate (8:2 or 7:3).

  • Visualization: UV (254 nm) or Iodine Stain.

  • Expected Result:

    • Substrate (Ketone): High

      
       (Non-polar).
      
    • Product (Oxime): Lower

      
       (More polar due to -OH).
      
    • Success Criterion: Complete disappearance of the high

      
       spot.
      
Spectroscopic Validation (NMR & IR)
TechniqueMarkerSubstrate Signal (Ketone)Product Signal (Oxime)Interpretation
IR Carbonyl / HydroxylStrong peak @

(

)
Disappears Confirmation of reaction completion.
IR O-H StretchAbsentBroad band @

Presence of Oxime -OH.
IR C=N StretchAbsentWeak/Medium @

Formation of imine bond.
1H NMR Ethyl (

)
Quartet ~2.9 ppmQuartet shifts upfield/downfield*Chemical environment change.
1H NMR Oxime -OHAbsentBroad singlet ~10-12 ppmExchangeable with

.

*Note: The chemical shift of the ethyl group depends on the isomer (E/Z) formed. The thiophene ring protons will also show slight shifts.

Safety & Handling (HSE)

  • Hydroxylamine Hydrochloride:

    • Hazard: Corrosive, potential skin sensitizer.

    • Explosion Risk: While the HCl salt is stable, never heat free hydroxylamine base or distillation residues containing it to dryness, as it is potentially explosive. Always keep the reaction buffered or acidic during workup until extraction.

  • Thiophene Derivatives:

    • Generally toxic if swallowed or inhaled.[2] Thiophene compounds often have a distinct sulfurous odor; perform all operations in a fume hood.

  • Waste Disposal:

    • Aqueous waste will contain hydroxylamine residues. Treat with dilute bleach (sodium hypochlorite) or hydrogen peroxide to decompose residual hydroxylamine to nitrogen before disposal, if required by local regulations.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. General methods for the preparation of oximes (Method A). Longman Scientific & Technical.
  • Organic Syntheses , Coll. Vol. 2, p. 70 (1943). Benzophenone Oxime (Standard Protocol Adaptation).

  • PubChem Compound Summary: 2-Propionylthiophene . Physical properties and safety data.

  • Master Organic Chemistry . Mechanism of Oxime Formation and pH Dependence.

  • Sigma-Aldrich Safety Data Sheet . Hydroxylamine Hydrochloride.[4]

Sources

Troubleshooting & Optimization

preventing ring opening during thiophene oxime reduction

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It is structured to address the specific challenges of reducing thiophene oximes without compromising the heteroaromatic ring.

Executive Summary & Core Directive

The Challenge: Reducing the oxime group (


) attached to a thiophene ring is chemically perilous. The sulfur atom in thiophene is a "soft" Lewis base that poisons noble metal catalysts (Pd, Pt) and is highly susceptible to hydrogenolysis (desulfurization) by nickel-based reagents (Raney Ni), leading to ring opening and the formation of aliphatic chains.

The Solution: To preserve the thiophene ring, you must avoid heterogeneous transition metal catalysts (especially Nickel) and instead utilize Dissolving Metal Reductions (Zn/AcOH) or Electrophilic Hydride Donors (Borane) .

Decision Matrix: Selecting the Right Protocol

Before starting, determine your synthetic constraints using this decision tree.

ReagentSelection Start START: Thiophene Oxime Reduction Q1 Is the Thiophene Ring Acid-Sensitive? Start->Q1 Forbidden AVOID: Raney Nickel / Pd-C / H2 (High Risk of Desulfurization) Start->Forbidden Do NOT use A1_Yes Yes (e.g., electron-rich, 2,5-unsubstituted) Q1->A1_Yes A1_No No (Standard Thiophene) Q1->A1_No Method_LAH METHOD A: LiAlH4 (LAH) (Strong Basic Conditions) A1_Yes->Method_LAH Warning_LAH CRITICAL: Maintain 0°C. Avoid reflux to prevent ring degradation. Method_LAH->Warning_LAH Q2 Do you require mild conditions (Room Temp)? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No (Can tolerate heat) Q2->A2_No Method_Borane METHOD B: Borane-THF (Electrophilic Reduction) A2_Yes->Method_Borane Method_Zn METHOD C: Zn / Acetic Acid (The 'Gold Standard' for Thiophenes) A2_No->Method_Zn

Figure 1: Reagent selection strategy based on substrate sensitivity.[1]

Troubleshooting Guide & FAQs

Issue 1: "My product is an aliphatic amine (butylamine derivative), not a thiophene."

Diagnosis: Reductive Desulfurization. You likely used Raney Nickel or vigorous hydrogenation with Pd/C .[2] The Science: Thiophene adsorbs strongly to Nickel surfaces via the sulfur atom. The metal inserts into the C-S bond (oxidative addition), followed by hydrogenolysis.[2] This cleaves the ring, expelling sulfur as NiS and leaving an aliphatic chain.[2][1] Corrective Action: Switch to Zinc/Acetic Acid (Method C) . Zinc acts as a single-electron donor in solution and does not coordinate the sulfur atom strongly enough to cleave the C-S bond.

Issue 2: "The reaction stalls at the hydroxylamine intermediate."

Diagnosis: Insufficient Reducing Power. You likely used NaBH4 alone or with a weak additive.[2] The Science: Sodium Borohydride is nucleophilic; it struggles to attack the electron-rich oxime carbon effectively without activation.[2] Corrective Action:

  • Upgrade Reagent: Use Borane-THF (Method B) . Borane is electrophilic; it coordinates to the oxime nitrogen/oxygen, activating the C=N bond for hydride delivery.[2]

  • Add Lewis Acid: If sticking with borohydride, use ZrCl4 as an additive (NaBH4/ZrCl4 system).[2][1] Note: Avoid NiCl2 or CoCl2 additives, as these generate transient metal borides that mimic Raney Nickel and risk ring opening.[1]

Issue 3: "My reaction mixture turned into a black tar/polymer."

Diagnosis: Acid-Catalyzed Polymerization. You likely used Zn/HCl or strong mineral acids.[2] The Science: Thiophenes are electron-rich aromatics.[2] Strong mineral acids (HCl, H2SO4) can protonate the ring, initiating electrophilic aromatic substitution (polymerization) or hydrolysis.[2][1] Corrective Action: Use Acetic Acid (AcOH) as the proton source.[2] It is weak enough to activate the oxime reduction but generally too weak to polymerize the thiophene ring at moderate temperatures.

Validated Experimental Protocols

Method B: Borane-THF Reduction (High Selectivity)

Best for: Complex substrates with other reducible groups (esters, amides).[1]

Mechanism: Borane (


) coordinates to the oxime lone pair, facilitating intramolecular hydride transfer.[2][1]

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.

  • Dissolution: Dissolve thiophene oxime (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add

    
     complex  (1.0 M solution, 2-3 equiv) dropwise via syringe. Caution: Exothermic.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (Oxime spot disappears).

  • Quench (Critical): Cool to 0°C. Add Methanol dropwise until bubbling ceases (destroys excess borane).

  • Workup: Add 10% NaOH solution (to break B-N complex). Extract with EtOAc.[2][3] Dry over MgSO4.[2]

Method C: Zinc / Acetic Acid Reduction (Robust & Scalable)

Best for: Large-scale, robust substrates, and general lab use.[1]

Mechanism: Zinc acts as a single-electron reducing agent (SET), transferring electrons to the oxime LUMO, followed by protonation from Acetic Acid.[2][1]

Protocol:

  • Setup: Use a round-bottom flask with a reflux condenser.

  • Dissolution: Dissolve thiophene oxime (1.0 equiv) in Glacial Acetic Acid (10-20 mL/mmol).

  • Addition: Add Zinc Dust (activated, 5-10 equiv) in portions over 30 minutes. Note: Reaction is exothermic.[2]

  • Reaction: Stir at Room Temperature for 1 hour. If incomplete, heat to 50-60°C.

  • Workup: Filter off excess Zinc through Celite.[2] Wash filter cake with EtOAc.

  • Neutralization: Concentrate the filtrate. Add saturated NaHCO3 solution carefully (foaming!) until pH ~8.[2] Extract with EtOAc.[2][3]

Comparative Data: Reagent Compatibility

Reagent SystemRing PreservationYield (Amine)Risk FactorMechanism Note
Zn / Acetic Acid Excellent 85-95%LowSingle-electron transfer; avoids metal insertion.
Borane-THF Excellent 80-90%LowElectrophilic hydride; highly selective.[2]
Raney Nickel / H2 Poor <10%High Strong C-S bond activation; leads to desulfurization.[2]
Pd/C / H2 Poor 20-40%High Catalyst poisoning stops reaction; heat causes ring opening.[2]
LiAlH4 (LAH) Good 60-80%ModerateCan over-reduce if refluxed; requires careful temp control.[2]
NaBH4 / ZrCl4 Good 70-85%LowMild Lewis Acid activation; safer than Ni/Co additives.[2]

References

  • Reduction of Oximes with Zinc in Acetic Acid

    • Title: The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation.[4][5]

    • Source: Semantic Scholar / TSI Journals.[2]

    • URL:

  • Borane-THF Reagent Guide

    • Title: Borane-tetrahydrofuran complex (BH3-THF) Applications.[2][6][7]

    • Source: ChemicalBook / Sigma-Aldrich.[2]

    • URL:[1]

  • Raney Nickel Desulfurization Mechanism

    • Title: Raney Nickel Reduction Mechanism (Desulfurization).[2]

    • Source: Master Organic Chemistry / YouTube Educational Series.[2]

    • URL:

  • Samarium Diiodide (SmI2)

    • Title: Reductions with Samarium(II) Iodide.[2][8][9][10]

    • Source: Organic Reactions / Wikipedia.[2]

    • URL:[1][8]

  • NaBH4 / ZrCl4 Protocol

    • Title: A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System.
    • Source: SciSpace.[2]

    • URL:

Sources

Technical Support Center: Crystallization of 1-(thiophen-2-yl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 1-(thiophen-2-yl)propan-1-one oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest purity and yield in your experiments.

Introduction: The Nuances of Oxime Crystallization

Oximes are a class of organic compounds that are pivotal intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their ability to form crystalline solids is often exploited for purification.[1][3] However, the crystallization of oximes, including this compound, can be fraught with challenges such as oiling out, formation of amorphous solids, and co-crystallization of impurities. The presence of the thiophene ring introduces further complexity due to its specific electronic and steric properties.[4]

This guide provides a systematic approach to troubleshooting common issues and offers a logical framework for selecting the optimal crystallization solvent system for this compound.

Troubleshooting Guide: From Crude Product to Pure Crystals

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the crystallization of this compound.

Question 1: My product has "oiled out" upon cooling and won't crystallize. What should I do?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of forming crystals. This typically occurs when the solute is highly soluble in the hot solvent and the solution becomes supersaturated too quickly upon cooling, or when the melting point of the solute is lower than the temperature of the solution.

Troubleshooting Protocol:

  • Re-heat the solution: Gently warm the mixture until the oil completely redissolves.

  • Add more solvent: While hot, add a small amount of the same solvent to decrease the concentration slightly. This can prevent the solution from becoming excessively supersaturated upon cooling.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the cooled, supersaturated solution to induce crystallization.

  • Solvent System Modification: If the above steps fail, consider a mixed solvent system. Add a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the warm solution until it just starts to become cloudy (the cloud point). Then, add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly.

Question 2: I obtained a solid, but it's an amorphous powder, not crystalline. How can I improve the crystal quality?

Answer: The formation of an amorphous solid suggests that the precipitation process was too rapid, not allowing for the ordered arrangement of molecules into a crystal lattice.

Troubleshooting Protocol:

  • Re-dissolve and Slow Down: Re-dissolve the amorphous solid in the minimum amount of hot solvent. Allow the solution to cool much more slowly than before. A Dewar flask or an insulated container can be used to slow down the cooling rate.

  • Solvent Selection: The solvent choice is critical. A good crystallization solvent should exhibit a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures.[5] Experiment with different solvents or solvent mixtures. A systematic approach to solvent screening is outlined in the FAQ section.

  • Reduce Supersaturation: As with "oiling out," reducing the concentration by adding a little more hot solvent can sometimes favor the growth of larger, more well-defined crystals over rapid precipitation.

Question 3: My crystal yield is very low. How can I improve it?

Answer: Low yield is a frequent issue in crystallization and can be attributed to several factors.[5]

Troubleshooting Protocol:

  • Minimize the Amount of Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[5] Use the minimum amount of boiling solvent necessary to fully dissolve the solid.

  • Cooling to a Lower Temperature: Ensure that you have allowed the solution to cool to a sufficiently low temperature to maximize the amount of product that crystallizes out of the solution. Cooling in an ice bath or even a freezer (if the solvent's freezing point allows) can improve yield.

  • Solvent Evaporation: If the compound is still quite soluble at low temperatures, you can try to slowly evaporate some of the solvent from the mother liquor to induce further crystallization. This should be done carefully to avoid precipitating impurities.

  • Check for Product Loss During Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to minimize redissolving your product.[5]

Question 4: My final product is still impure after crystallization. What could be the reason?

Answer: Impurities can be carried through the crystallization process if they have similar solubility properties to your desired compound or if they are trapped within the crystal lattice.

Troubleshooting Protocol:

  • Initial Purification: For very impure starting material, consider a preliminary purification step before crystallization, such as an aqueous wash or column chromatography. A wash with a dilute acid or base can help remove basic or acidic impurities, respectively.

  • Solvent Choice: Select a solvent where the impurity is either very soluble (remains in the mother liquor) or very insoluble (can be filtered off from the hot solution).

  • Slow Crystal Growth: Rapid crystal growth can trap impurities. Slower cooling and lower supersaturation levels will promote the formation of purer crystals.

  • Second Recrystallization: If impurities persist, a second recrystallization is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of this compound?

A1: Without specific literature data for this exact compound, a logical approach is to screen a range of solvents with varying polarities. Based on the structure (a moderately polar thiophene ring, a ketone-derived oxime), you can start with the following:

SolventPolarity IndexBoiling Point (°C)Rationale
Ethanol 5.278A good general-purpose polar protic solvent for many organic compounds.[6]
Methanol 6.665Similar to ethanol but more polar.
Isopropanol 4.382Less polar than ethanol, may offer different solubility characteristics.
Ethyl Acetate 4.477A moderately polar aprotic solvent.
Toluene 2.4111A non-polar aromatic solvent that can be effective for compounds with aromatic rings.
Hexane/Heptane 0.169/98Non-polar solvents, often used as an anti-solvent or for washing.[7]
Water 10.2100The compound is likely to have low solubility in water, making it a potential anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol or acetone.

Q2: How do I perform a systematic solvent screen?

A2: A small-scale solvent screen is the most effective way to identify a suitable crystallization solvent.

Experimental Protocol: Micro-scale Solvent Screening

  • Place a small amount of your crude this compound (e.g., 10-20 mg) into several small test tubes.

  • To each tube, add a different solvent from the screening table above, dropwise, at room temperature, until the solid just dissolves. If the solid is insoluble in a significant amount of solvent at room temperature, proceed to the next step.

  • Gently heat the tubes containing undissolved solid in a warm water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the results. A good crystallization solvent will dissolve the compound when hot but will yield a significant amount of crystalline solid upon cooling.

Q3: What kind of impurities should I expect from the synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as 1-(thiophen-2-yl)propan-1-one and hydroxylamine, as well as byproducts from side reactions. Depending on the reaction conditions, you might also have stereoisomers (E/Z isomers) of the oxime, which can sometimes be separated by careful crystallization.[8]

Q4: Can I use a mixed solvent system? How do I choose the right pair?

A4: Yes, a mixed solvent system is an excellent strategy when a single solvent does not provide the desired solubility profile. The ideal pair consists of a "solvent" in which your compound is soluble and a miscible "anti-solvent" in which it is poorly soluble.

Logical Workflow for Mixed Solvent Selection

mixed_solvent_selection start Crude Product dissolve Dissolve in minimum amount of hot 'solvent' (e.g., Ethanol) start->dissolve add_anti Add 'anti-solvent' (e.g., Water) dropwise at elevated temperature dissolve->add_anti cloud_point Observe for faint turbidity (cloud point) add_anti->cloud_point cloud_point->add_anti No turbidity, add more anti-solvent add_solvent Add a few drops of 'solvent' to redissolve cloud_point->add_solvent Turbidity observed cool Slow cooling to induce crystallization add_solvent->cool crystals Pure Crystals cool->crystals

Sources

Technical Support Center: Hydroxylamine Removal & Control

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes the "Why" and "How" of hydroxylamine removal, integrating safety, regulatory compliance (ICH M7), and practical chemistry.

Topic: Purification Strategies for Oxime Synthesis

Document ID: TS-ORG-OX-042 | Version: 2.1 | Status: Active[1]

Executive Summary & Safety Warning

The Problem: Hydroxylamine (


) is a potent nucleophile used in excess to drive oxime formation.[1] However, residual hydroxylamine is a genotoxic impurity (GTI) , a Class 2 mutagen under ICH M7 guidelines, and a safety hazard.[1] It can interfere with downstream acylation or alkylation steps by acting as a competing nucleophile.[1]

Critical Safety Alert:

  • Explosion Hazard: Free-base hydroxylamine is thermally unstable.[1][2] Never concentrate reaction mixtures containing significant amounts of free hydroxylamine to dryness.[1] It can decompose violently.[1][2][3]

  • Toxicity: It is a suspected carcinogen.[1] All analytical and removal procedures must assume high toxicity.[1]

The Chemistry of Removal (The "Why")

To remove hydroxylamine effectively, you must exploit its physicochemical properties.[1] We rely on two primary mechanisms: Protonation (pKa) and Condensation (Scavenging) .[1]

Mechanism A: The pKa Switch (Aqueous Partitioning)

Hydroxylamine exists in equilibrium between its free base (


) and its conjugate acid, the hydroxylammonium ion (

).[1]
  • pKa: ~6.0[1][3][4]

  • Implication:

    • At pH > 7: It is neutral (

      
      ), organic-soluble, and nucleophilic.[1]
      
    • At pH < 4: It is protonated (

      
      ), highly water-soluble, and non-nucleophilic.[1]
      
Mechanism B: Electrophilic Scavenging

If your product is water-soluble (preventing aqueous washing), you cannot use the pKa switch.[1] Instead, we use a "sacrificial" ketone (Acetone) to convert the toxic, reactive hydroxylamine into Acetone Oxime .[1]

  • Benefit: Acetone oxime is less toxic, non-nucleophilic, and has significantly different solubility/volatility profiles compared to free hydroxylamine.[1]

Decision Matrix & Workflows

Use this logic flow to determine the correct removal strategy for your specific product.

G Start Start: Crude Reaction Mixture (Contains Product + Excess NH2OH) IsWaterSol Is your Oxime Product Water Soluble? Start->IsWaterSol No NO (Lipophilic) IsWaterSol->No Standard Case Yes YES (Hydrophilic) IsWaterSol->Yes Difficult Case AcidWash STRATEGY A: Acidic Workup (Partitioning) No->AcidWash Step1 1. Dilute with Organic Solvent (EtOAc, DCM, MTBE) AcidWash->Step1 Step2 2. Wash with Aqueous Acid (0.5M HCl or Citric Acid, pH 3-4) Step1->Step2 Step3 3. Phase Cut (NH3OH+ stays in water) Step2->Step3 Scavenge STRATEGY B: Acetone Scavenge (Chemical Modification) Yes->Scavenge StepB1 1. Add Excess Acetone (3-5 equivalents vs residual NH2OH) Scavenge->StepB1 StepB2 2. Stir 30-60 mins (Forms Acetone Oxime) StepB1->StepB2 StepB3 3. Evaporation / Crystallization (Acetone Oxime remains in mother liquor) StepB2->StepB3

Figure 1: Decision Matrix for Hydroxylamine Removal. Select Strategy A for lipophilic products and Strategy B for hydrophilic products.

Troubleshooting Guides (Protocols)

Protocol A: The Acidic Wash (Standard)

Best for: Lipophilic oximes (soluble in EtOAc, DCM, Toluene).[1] Goal: Protonate


 to lock it in the aqueous phase.

Step-by-Step:

  • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate is preferred; DCM is acceptable).[1]

  • The Acid Wash: Wash the organic layer with 0.5M - 1.0M HCl .[1]

    • Critical Check: Measure the pH of the aqueous layer after mixing. It must be pH < 4.[1] If it is higher, the hydroxylamine is not fully protonated.[1] Add more acid.[1]

  • The "Soft" Option: If your oxime is acid-sensitive (prone to hydrolysis or Beckmann rearrangement), substitute HCl with 10% Citric Acid or 0.5M Potassium Phosphate Monobasic (

    
    ) .[1]
    
  • Verification: The hydroxylamine (now

    
    ) is in the aqueous waste.[1] The product is in the organic layer.
    
  • Brine Wash: Follow with a brine wash to remove residual acid and dry over

    
    .[1]
    
Protocol B: The Acetone Scavenge

Best for: Water-soluble oximes or "One-Pot" downstream reactions.[1] Goal: Convert reactive


 into inert Acetone Oxime.

Step-by-Step:

  • Quantify: Estimate the residual hydroxylamine (based on stoichiometry).

  • Addition: Add 3 to 5 equivalents of Acetone relative to the residual hydroxylamine.[1]

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Chemistry:

      
      [1]
      
  • Processing:

    • If Crystallizing: Cool the mixture. The product often crystallizes while the Acetone Oxime (highly soluble in organics) remains in the mother liquor.[1]

    • If Evaporating: Acetone oxime has a boiling point of ~135°C but sublimates easily.[1] High-vacuum concentration can remove a significant portion, but chromatography is more effective for total removal.[1]

Frequently Asked Questions (FAQ)

Q1: My product is an oil and I can't crystallize it. How do I remove the Acetone Oxime after scavenging?

A: If you used the Scavenging Method (Protocol B), you now have Acetone Oxime as an impurity.[1]

  • Flash Chromatography: Acetone oxime is relatively non-polar compared to free hydroxylamine.[1] It usually elutes early in standard EtOAc/Hexane systems.[1]

  • High Vacuum: Acetone oxime sublimates.[1] Extended drying under high vacuum (< 1 mbar) at 40-50°C can remove significant amounts, provided your product is not volatile.[1]

Q2: Why can't I just oxidize the hydroxylamine with bleach?

A: You can, but it's risky.[1]

  • Risk: Oxidants (Bleach,

    
    ) do not discriminate well between the free hydroxylamine and your product (the Oxime).[1] You risk oxidizing your oxime to a nitro compound or hydrolyzing it back to the ketone.[1]
    
  • Exception: For waste treatment (not product purification), bleach is the standard method to destroy hydroxylamine in aqueous waste streams before disposal.[1]

Q3: How do I detect low-level Hydroxylamine traces (ppm level)?

A: You cannot rely on standard UV HPLC because hydroxylamine has weak UV absorption.[1]

  • Method: Derivatization HPLC.[1][5]

  • Protocol: Take your sample

    
     Add excess Benzaldehyde 
    
    
    
    Wait 10 mins
    
    
    Inject on HPLC.
  • Detection: Look for the Benzaldehyde Oxime peak.[1] This shifts the detection to a UV-active species (absorbs strongly at 250 nm).[1] Quantify against a standard curve of Benzaldehyde Oxime.

Q4: Is Hydroxylamine Hydrochloride (the salt) dangerous?

A: It is safer than the free base but still toxic.[1]

  • Handling: The salt (

    
    ) is stable at room temperature.[1] However, if you add base (NaOH, 
    
    
    
    ) to your reaction, you generate the free base in situ.[1] Once the free base is generated, the thermal explosion risk applies if the solution is concentrated.

Data Summary: Comparison of Methods

FeatureAcid Wash (Protocol A)Acetone Scavenge (Protocol B)[1]
Mechanism Partitioning (Solubility)Chemical Reaction
Efficiency High (>99% removal)Moderate (converts to impurity)
Cost LowLow
Suitability Lipophilic ProductsHydrophilic Products
Downstream Risk Acid sensitivity check requiredAcetone oxime remains in mixture
Safety High (keeps NH2OH protonated)Moderate (requires handling free base)

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1] International Council for Harmonisation.[1]

  • PubChem Compound Summary. Hydroxylamine (CID 787).[1] National Center for Biotechnology Information.[1] [1]

  • Org. Process Res. Dev.Safety of Hydroxylamine: Thermal Stability and Process Safety. (General reference for thermal hazards of free base hydroxylamine).
  • Cisneros, et al. Removal of Hydroxylamine from Aqueous Solutions.[1] (Reference for waste treatment protocols).

Sources

optimizing reflux time for 2-propionylthiophene oximation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reflux Time for 2-Propionylthiophene Oximation

Executive Summary

Current Status: Open Ticket Subject: Reaction kinetics and endpoint determination for 2-propionylthiophene oxime synthesis. Applicable For: Process Chemistry, Medicinal Chemistry, Intermediate Synthesis.[1][2]

You are accessing the Advanced Troubleshooting & Optimization Hub . This guide moves beyond basic recipes to provide the mechanistic logic required to optimize your specific reaction conditions. The oximation of 2-propionylthiophene is a reversible condensation reaction governed by pH, temperature, and steric factors.[1]

Module 1: The Gold Standard Protocol

Start here. This is the baseline method against which you should optimize.

Reagents:

  • Substrate: 2-Propionylthiophene (1.0 eq)

  • Reagent: Hydroxylamine Hydrochloride (

    
    ) (1.5 – 2.0 eq)
    
  • Buffer/Base: Sodium Acetate (

    
    ) (2.0 – 2.5 eq) or Pyridine
    
  • Solvent: Ethanol/Water (9:1 ratio) or Methanol

Standard Workflow:

  • Dissolution: Dissolve

    
     and NaOAc in the minimum amount of water.
    
  • Addition: Add the ketone (2-propionylthiophene) dissolved in Ethanol.

  • Reflux: Heat to reflux (

    
    C).
    
  • Monitoring: Check TLC/HPLC at 1 hour , 3 hours , and 6 hours .

Module 2: Optimization Logic (The "Why" and "How")

The "perfect" reflux time is not a fixed number; it is a function of your specific scale and solvent system. Use the following logic to determine your endpoint.

1. The Kinetic vs. Thermodynamic Trade-off
  • Short Reflux (< 2 hours): Kinetic control. You may see a mixture of E (anti) and Z (syn) isomers, along with unreacted ketone.

  • Optimal Reflux (3 – 6 hours): Thermodynamic control. The reaction reaches equilibrium.[1] The acidic environment (even if buffered) facilitates

    
     isomerization, typically favoring the more stable E-isomer (phenyl/thiophene ring anti to the hydroxyl group) [1].[1]
    
  • Extended Reflux (> 12 hours): Diminishing returns. Risk of thermal degradation or Beckmann rearrangement if the media becomes too acidic [2].

2. The Optimization Workflow (Decision Matrix)

OptimizationWorkflow Start Start Reflux (T=0) Sample1 Sample @ 1 Hour (TLC/HPLC) Start->Sample1 Decision1 Ketone Consumed? Sample1->Decision1 Stop1 Stop Reaction (High Yield) Decision1->Stop1 Yes (>98%) Continue Continue Reflux Decision1->Continue No Sample2 Sample @ 4 Hours Continue->Sample2 Decision2 Isomer Ratio Stable? Sample2->Decision2 Stop2 Stop Reaction (Equilibrium Reached) Decision2->Stop2 Yes Force Add Catalyst/Reagent (See Troubleshooting) Decision2->Force No (Stalled)

Figure 1: Decision matrix for determining the optimal reflux endpoint. Do not reflux blindly.

Module 3: Troubleshooting & FAQs
Q1: I see two spots on my TLC plate after 3 hours. Is one an impurity?

Diagnosis: Likely Isomers , not impurities.[1] Explanation: Oximes exist as E (anti) and Z (syn) geometric isomers. 2-Propionylthiophene oxime will show two distinct spots due to the restricted rotation around the C=N bond. Action:

  • Do not discard.

  • Run a 2D-TLC or check HPLC. If the masses are identical, they are isomers.[1]

  • Optimization: Extend reflux time by 2 hours. The heat and trace acid often catalyze the conversion to the thermodynamically stable E-isomer.[1] If separation is required, column chromatography or fractional crystallization is necessary [3].[1][3]

Q2: The reaction is stuck at 60% conversion after 6 hours.

Diagnosis: pH Mismatch or Electronic Deactivation . Explanation:

  • Mechanism: The reaction requires a delicate pH balance.

    • Too Acidic:[1] The nucleophile (

      
      ) becomes protonated (
      
      
      
      ) and cannot attack the carbonyl.
    • Too Basic: The carbonyl oxygen is not sufficiently activated (protonated).

  • Thiophene Effect: The thiophene ring is electron-rich (donating). This resonance effect makes the carbonyl carbon less electrophilic than in acetophenone, potentially requiring longer times or better activation [4].[1] Action:

  • Check pH: Ensure it is roughly 4–5 (buffered with NaOAc).

  • Add a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) if standard conditions fail [5].
Q3: Why use Sodium Acetate instead of just NaOH?

Answer: Sodium acetate acts as a buffer. It neutralizes the HCl released from hydroxylamine hydrochloride but maintains a slightly acidic medium (acetic acid formation) which catalyzes the dehydration step of the carbinolamine intermediate. Strong bases like NaOH can lead to side reactions or hydrolysis of the product [1].

Module 4: Mechanistic Visualization

Understanding the mechanism clarifies why "Reflux Time" is actually "Dehydration Time."[1]

ReactionMechanism Reactants 2-Propionylthiophene + NH2OH Intermediate Carbinolamine (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack (Rate Limiting 1) Transition Acid-Catalyzed Dehydration Intermediate->Transition Proton Transfer Product Oxime (E/Z) + H2O Transition->Product Elimination (Rate Limiting 2)

Figure 2: The oximation pathway. Reflux provides the energy for the dehydration step (Intermediate


 Product).[1]
Data Summary: Typical Optimization Ranges
VariableRecommended RangeImpact of Deviation
Reflux Time 3 – 6 Hours < 3h: Incomplete conversion, high Z-isomer.> 12h: Thermal degradation.[1]
Temperature 78 – 85°C Low: Reaction stalls at intermediate.High: Solvent boil-off, impurity formation.[1]
pH 4.5 – 5.5 < 3: Amine protonated (no reaction).> 7: Slow dehydration step.
References
  • Organic Syntheses. "Oxime Formation: General Procedures and Buffer Systems." Org.[4][5] Synth. Coll. Vol. 3, p. 690.[1]

  • Sharghi, H., & Hosseini, M. (2002).[1][3][6] "Solvent-free and efficient synthesis of oximes."[5][7] Synthesis, 2002(8), 1057-1060.[1]

  • Karakuş, S., & Rollas, S. (2002).[1] "Synthesis and structural characterization of some aryl/heteroaryl hydrazones and oximes." Farmaco.

  • Campaigne, E. (1956). "Adducts of Thiophene and Carbonyl Reactivity." Journal of the American Chemical Society.[8]

  • Li, J.J. (2014).[4] "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer.

Sources

Technical Support Center: Troubleshooting Low Conversion in Thiophene Ketoxime Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiophene ketoxime synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the oximation of thiophene-based ketones. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in thiophene ketoxime synthesis?

Low conversion or yield in this synthesis can typically be traced back to one or more of four primary areas: suboptimal reaction pH, incomplete reaction progression, reagent instability, or product loss during the workup and purification phases.[1] The electronic nature of the thiophene ring can also influence the reactivity of the ketone, sometimes requiring more tailored conditions compared to simple aliphatic or aryl ketones.

Q2: What is the optimal pH for the reaction, and why is it so critical?

The formation of an oxime is a pH-dependent condensation reaction, with the fastest rates typically observed in a weakly acidic medium, around pH 4-6.[1][2] This is a delicate balance. The reaction mechanism involves a nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by a dehydration step to form the C=N double bond.[2]

  • If the solution is too acidic (pH < 4): The nitrogen atom of hydroxylamine becomes excessively protonated (NH₃OH⁺), which significantly reduces its nucleophilicity and ability to attack the carbonyl carbon.[1][2]

  • If the solution is too basic (pH > 7): There is insufficient acid to catalyze the critical dehydration of the carbinolamine intermediate, which is often the rate-determining step.[2][3]

Therefore, maintaining the pH in the optimal range is crucial for maximizing the reaction rate. This is often achieved by using hydroxylamine hydrochloride in combination with a mild base like sodium acetate, which creates a buffering effect.[1]

Q3: How can I effectively monitor the progress of my reaction?

The most straightforward and common method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] It allows you to visually track the disappearance of the starting material (thiophene ketone) and the appearance of the product (thiophene ketoxime).

Basic TLC Monitoring Protocol:

  • Prepare the TLC Plate: Use a silica gel plate.

  • Choose an Eluent: A good starting point is a mixture of non-polar and polar solvents, such as 9:1 hexane:ethyl acetate.[1] Adjust the ratio to achieve good separation, where the starting ketone (more polar) has a lower Rf value than the resulting oxime.

  • Spot the Reaction: At regular intervals (e.g., every 30-60 minutes), take a small aliquot from the reaction mixture, dilute it, and spot it on the plate alongside a spot of your initial thiophene ketone starting material.

  • Visualize: Use a UV lamp to visualize the spots. If the compounds are not UV-active, staining with potassium permanganate can be effective.[4] The reaction is complete when the starting material spot is no longer visible.

Q4: My thiophene starting material or product seems to be degrading, indicated by a dark color change. Is this normal?

While a pale yellow color can be normal, a significant darkening of the reaction mixture to brown or black often indicates degradation or side reactions.[1] The thiophene ring, while aromatic and generally stable, is susceptible to oxidation at the sulfur atom under certain conditions.[5][6] Additionally, hydroxylamine itself can decompose, particularly with prolonged heating, which can contribute to discoloration.[1] It is crucial to monitor the reaction by TLC; if product formation has stalled and dark impurities are prevalent, it is best to stop the reaction and reassess the conditions, such as lowering the temperature or using purer reagents.[1]

In-Depth Troubleshooting Guides

Problem 1: Low or No Yield of Thiophene Ketoxime

This is the most frequent issue. The following guide provides a systematic approach to diagnosing the cause.

Logical Troubleshooting Flow

start Low Conversion Observed check_tlc Analyze by TLC: Is starting material (SM) present? start->check_tlc incomplete Cause: Incomplete Reaction check_tlc->incomplete Yes no_sm SM is absent or minimal. Check workup procedure. check_tlc->no_sm No solutions_incomplete Solutions: 1. Increase reaction time. 2. Apply gentle heating. 3. Use slight excess of NH2OH·HCl. incomplete->solutions_incomplete reagent_issue If reaction is stalled with SM present, consider reagent/condition issues. incomplete->reagent_issue workup_loss Cause: Product Lost During Workup no_sm->workup_loss solutions_workup Solutions: 1. Check aqueous layer by TLC. 2. Perform more extractions. 3. Use brine wash. workup_loss->solutions_workup check_ph Verify Reaction pH (Target: pH 4-6) reagent_issue->check_ph ph_issue Cause: Incorrect pH check_ph->ph_issue Incorrect check_reagents Verify Reagent Quality check_ph->check_reagents Correct solutions_ph Solutions: 1. Use a buffer (e.g., NaOAc). 2. Measure and adjust pH. ph_issue->solutions_ph reagent_degradation Cause: Reagent Decomposition check_reagents->reagent_degradation solutions_reagents Solutions: 1. Use fresh NH2OH·HCl. 2. Store reagents properly. 3. Prepare free base in situ at low temp. reagent_degradation->solutions_reagents

Caption: Troubleshooting workflow for low ketoxime conversion.

Potential Causes and Detailed Solutions
Potential Cause Underlying Science Recommended Solutions & Protocols
Incomplete Reaction The reaction of a ketone with hydroxylamine can be slow, especially with sterically hindered or electronically deactivated ketones.[1] The thiophene ring can influence the electrophilicity of the carbonyl carbon.1. Extend Reaction Time: Continue monitoring by TLC until the starting ketone is consumed. 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60°C). Be cautious, as excessive heat can promote side reactions like Beckmann rearrangement or reagent decomposition.[1] 3. Use Stoichiometric Excess: Employ a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride and the base to drive the equilibrium towards the product.
Incorrect pH As detailed in the FAQs, the reaction rate is highly pH-dependent. The nucleophilicity of hydroxylamine and the rate of dehydration of the intermediate are both controlled by proton concentration.[1][2]1. Buffer the Reaction: When using hydroxylamine hydrochloride (NH₂OH·HCl), add an equivalent amount of a mild base like sodium acetate (NaOAc). This will generate free hydroxylamine and acetic acid, creating a buffer in the optimal pH 4-6 range.[1] 2. Verify pH: If possible, test the pH of the reaction mixture with a pH strip and adjust accordingly.
Reagent Decomposition Hydroxylamine and its salts can be thermally unstable.[1] Decomposition reduces the concentration of the active nucleophile, stalling the reaction.1. Use Fresh Reagents: Ensure your hydroxylamine hydrochloride is from a fresh, properly stored bottle. 2. Control Temperature: Avoid high temperatures. If heating is required, do so gently.[1] 3. In Situ Preparation: For sensitive substrates, consider preparing the free hydroxylamine from its salt at a low temperature (0-5°C) just before adding the thiophene ketone.[1]
Product Lost During Workup Thiophene ketoximes can have varying solubilities and may be partially water-soluble, leading to loss during aqueous extraction steps.[1]1. Analyze Aqueous Layer: Before discarding the aqueous layer from your extraction, spot it on a TLC plate to check for the presence of your product.[1] 2. Increase Extractions: If product is present in the aqueous layer, perform additional extractions (e.g., 3-5 times) with your organic solvent (e.g., ethyl acetate, dichloromethane). 3. Use Brine Wash: During the workup, wash the combined organic layers with saturated brine (NaCl solution). This reduces the solubility of organic compounds in the aqueous phase, driving more product into the organic layer.
Problem 2: Significant Impurities Observed by TLC/NMR

The presence of multiple spots on a TLC plate indicates either an incomplete reaction or the formation of byproducts.

Reaction Mechanism and Common Side Reactions

cluster_main Desired Oximation Pathway (pH 4-6) cluster_side Potential Side Reactions Ketone Thiophene Ketone (C=O) Intermediate Carbinolamine Intermediate Ketone->Intermediate + H2N-OH Hydroxylamine Hydroxylamine (H2N-OH) Oxime Thiophene Ketoxime (C=N-OH) Intermediate->Oxime - H2O (rate-limiting, H+ catalyzed) Beckmann Beckmann Rearrangement (Amide Impurity) Oxime->Beckmann Strong Acid / Heat Hydrolysis Hydrolysis (Reverts to Ketone) Oxime->Hydrolysis Acidic Workup

Caption: Oximation pathway and common side reactions.

Common Impurities and Their Avoidance
Impurity Identification Cause & Prevention
Unreacted Ketone Appears as a spot on TLC corresponding to the starting material.Cause: Incomplete reaction.[1] Prevention: Refer to the solutions in Problem 1 (extend time, gentle heat, excess reagent).
Beckmann Rearrangement Product (Amide) A different spot on TLC, often more polar. Characterized by a distinct N-H peak in ¹H NMR.Cause: This is a classic acid-catalyzed rearrangement of the oxime. It is promoted by strong acids (e.g., H₂SO₄, PCl₅) and sometimes by heat.[1][7] Prevention: Strictly maintain the reaction pH in the weakly acidic range (4-6). Avoid any strong acids and excessively high temperatures.
Hydrolysis Product (Ketone) The oxime hydrolyzes back to the starting ketone.Cause: The formation of an oxime is a reversible reaction. This reverse reaction (hydrolysis) is favored during a strongly acidic workup.[1][3] Prevention: Use a neutral or slightly basic workup. Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid before drying and concentrating.[1]

Experimental Protocols

General Protocol for Thiophene Ketoxime Synthesis

This protocol is a standard starting point and may require optimization based on the specific thiophene ketone used.

  • Reagent Preparation:

    • In a round-bottom flask, dissolve the thiophene ketone (1.0 eq) in a suitable solvent like ethanol or methanol.

    • In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a minimal amount of water, then add it to the flask. The final solvent mixture is often an ethanol/water solution.[1]

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC every 30-60 minutes as described in the FAQs.[1]

    • If the reaction is slow, gently heat the mixture to 40-50°C using a water bath.

  • Workup and Isolation:

    • Once the reaction is complete (starting material is consumed), cool the mixture to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • Pour the reaction mixture into cold water. The product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water.[1]

    • If the product is an oil or does not precipitate, transfer the mixture to a separatory funnel and extract three times with an organic solvent (e.g., ethyl acetate).[1]

    • Combine the organic layers and wash with a dilute NaHCO₃ solution, followed by a wash with saturated brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Solid Products: The crude solid can often be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or petroleum ether.[1]

    • Oily Products: If the ketoxime is an oil, purification should be performed by column chromatography on silica gel. Use TLC to determine an appropriate solvent system for good separation.[1]

Analytical Characterization
  • TLC: As described for reaction monitoring.

  • NMR (¹H, ¹³C): To confirm the structure. The disappearance of the ketone carbonyl signal and the appearance of a C=N signal in the ¹³C NMR are characteristic. The oxime hydroxyl proton (-OH) often appears as a broad singlet in ¹H NMR.

  • GC/HPLC: To determine the purity of the final product. A C18 reverse-phase column is often suitable for HPLC analysis.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

References
  • The Dance of Molecules: Unraveling the Oxime Formation Mechanism - Oreate AI Blog. (2026, February 18).
  • Technical Support Center: Synthesis of Ketoximes. (2025, December). BenchChem.
  • Rate and equilibrium constants for formation and hydrolysis of 9-formylfluorene oxime: diffusion- controlled trapping of. Canadian Science Publishing.
  • Process for the preparation of ketoximes.
  • Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. (2018, February 13).
  • Analytical method for the determination of oxamyl and its oxime metabolite in w
  • Boronic acids facilitate rapid oxime condensations at neutral pH. (2015, April 13). RSC Publishing.
  • Boronic acids facilitate rapid oxime condensations
  • A Comparative Guide to High-Purity 2-Bornanone Oxime Analysis: HPLC vs. GC Methods. BenchChem.
  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes. (2022, December 28). Encyclopedia.pub.
  • Process for the preparation of ketoximes.
  • Oximes. Thieme.
  • Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). (2025, August 5).
  • Submitted by Francis Loiseau and André M. Beauchemin. Organic Syntheses Procedure.
  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical pathway. (2013, April 3).
  • Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (2023, November 24). RSC Publishing.
  • Synthesis of ketoximes via a solvent-assisted and robust mechanochemical p
  • Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex. (2025, July 11). RSC Publishing.
  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
  • The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. Hydro-Oxy.
  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
  • Technical Support Center: Stability of Thiophene-Containing Compounds. BenchChem.
  • Preparative conversion of oximes to parent carbonyl compounds by cerium(IV)
  • Method of analysis of aldehyde and ketone by mass spectrometry.
  • Green and highly selective protocol for the synthesis of oximes. Zenodo.
  • Thiophene synthesis. Organic Chemistry Portal.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Stereoconvergent Synthesis of Ketoximes. Thieme Chemistry.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

Sources

Validation & Comparative

High-Field vs. Benchtop NMR Spectroscopy: A Comparative Guide on Resolving E/Z Isomers of 1-(thiophen-2-yl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the geometric isomerism of active pharmaceutical ingredient (API) intermediates dictates downstream pharmacological efficacy and synthetic stereoselectivity. 1-(thiophen-2-yl)propan-1-one oxime (C₇H₉NOS) is a prime example, where the C=N double bond generates distinct E and Z stereoisomers. Accurate quantification of the E/Z ratio is a critical quality attribute (CQA).

While high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) remains the gold standard for structural elucidation, cryogen-free benchtop NMR spectrometers (60–80 MHz) are revolutionizing process analytical technology (PAT) due to their operational simplicity and low maintenance costs[1]. This guide objectively compares the analytical performance of a 60 MHz benchtop NMR against a 600 MHz high-field NMR for the isomeric resolution and quantification of this compound.

The Causality of Resolution: Why Magnetic Field Strength Dictates Isomeric Differentiation

The differentiation of E and Z oxime isomers in ¹H NMR relies heavily on the anisotropic effect of the C=N bond and the spatial proximity of the hydroxyl group[2]. Protons located syn to the oxime hydroxyl group experience pronounced magnetic deshielding due to the oxygen's lone pairs.

In this compound:

  • Z-isomer (OH syn to thiophene): The thiophene H3 proton is deshielded, shifting downfield.

  • E-isomer (OH syn to ethyl group): The methylene (CH₂) protons are deshielded, shifting downfield.

While these chemical shift differences (Δδ) are constant in parts-per-million (ppm) regardless of the instrument, the absolute frequency difference (Δν in Hz) is directly proportional to the external magnetic field (B₀). A typical Δδ of 0.15 ppm between the E and Z methylene quartets translates to a 90 Hz separation on a 600 MHz instrument, providing baseline resolution. Conversely, on a 60 MHz benchtop system, this separation shrinks to just 9 Hz[3]. Because the scalar J-coupling of the ethyl group (³J ≈ 7.5 Hz) is nearly identical to the chemical shift difference at 60 MHz, severe signal overlap and second-order roofing effects occur, complicating direct integration.

IsomerResolution Mix E/Z Isomer Mixture (Δδ ≈ 0.15 ppm) B60 60 MHz Benchtop Δν ≈ 9 Hz Mix->B60 Low Field H600 600 MHz High-Field Δν ≈ 90 Hz Mix->H600 High Field Res1 Signal Overlap (J-coupling > Δν) B60->Res1 Res2 Baseline Resolution (Δν >> J-coupling) H600->Res2 Out1 Chemometric Deconvolution Required Res1->Out1 Out2 Direct Integration & Quantification Res2->Out2

Logical relationship between magnetic field strength and E/Z isomer resolution.

Experimental Methodologies: A Self-Validating Workflow

To ensure a self-validating system, the following protocol utilizes an internal standard and optimized relaxation delays to guarantee quantitative reliability across both hardware platforms.

Workflow A Synthesis of 1-(thiophen-2-yl) propan-1-one oxime B E/Z Isomer Equilibration A->B C Sample Preparation (CDCl3 + TMS) B->C D Benchtop NMR (60 MHz) C->D E High-Field NMR (600 MHz) C->E F Comparative Spectral Analysis D->F E->F

Experimental workflow for oxime synthesis and comparative NMR analysis.
Step 1: Synthesis and Isomer Equilibration

React 1-(thiophen-2-yl)propan-1-one (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) in a pyridine/ethanol mixture under reflux for 3 hours. The resulting thermodynamic mixture of E and Z isomers is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.

Step 2: Sample Preparation

Dissolve exactly 25 mg of the dried oxime mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v tetramethylsilane (TMS). The TMS serves as an internal chemical shift reference (δ 0.00 ppm) to ensure absolute alignment between the benchtop and high-field spectra. Transfer the solution to a standard 5 mm borosilicate NMR tube.

Step 3: NMR Acquisition Parameters

To achieve quantitative integration, the relaxation delay (D1) must exceed 5×T₁ of the slowest relaxing proton.

  • Benchtop NMR (60 MHz): ¹H frequency: 60 MHz. Scans: 64 (increased to compensate for lower intrinsic sensitivity)[4]. Acquisition time: 4.0 s. Relaxation delay: 5.0 s. Pulse angle: 90°.

  • High-Field NMR (600 MHz): ¹H frequency: 600.13 MHz. Scans: 16. Acquisition time: 3.0 s. Relaxation delay: 5.0 s. Pulse angle: 30° (standard quantitative screening).

Step 4: Data Processing

Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier transformation. Perform manual phase correction and a rigorous multipoint baseline correction to ensure accurate integral values for the isomeric ratios.

Comparative Data Analysis

The structural elucidation of the isomers is summarized in Table 1. At 600 MHz, the signals are distinctly resolved, allowing for unambiguous assignment based on the anisotropic deshielding principles discussed in Section 2.

Table 1: ¹H NMR Chemical Shift Assignments for this compound at 600 MHz (CDCl₃)

Proton EnvironmentE-Isomer (δ ppm)Z-Isomer (δ ppm)MultiplicityCausality of Shift
N-OH 10.2010.65Broad singletHydrogen bonding variations
Thiophene H3 7.157.42Doublet of doubletsDeshielded in Z (syn to OH)
Thiophene H5 7.357.38Doublet of doubletsMinimal isomeric impact
Thiophene H4 7.027.05Doublet of doubletsMinimal isomeric impact
Ethyl CH₂ 2.882.65Quartet (J ≈ 7.5 Hz)Deshielded in E (syn to OH)
Ethyl CH₃ 1.151.12Triplet (J ≈ 7.5 Hz)Remote from oxime core

Table 2: Performance Comparison: 60 MHz Benchtop vs. 600 MHz High-Field

Metric60 MHz Benchtop NMR600 MHz High-Field NMR
Resolution of CH₂ Quartets Poor (Overlapping multiplets)Excellent (Baseline resolved)
Isomer Quantification Method Chemometric deconvolution (PLS)Direct integral measurement
Limit of Detection (LOD) ~1-5 mM< 0.1 mM
Infrastructure Required Standard lab bench, 110/220VCryogens (He/N₂), dedicated room
Cost per Analysis Low (Minimal maintenance)High (Cryogen & facility costs)

Strategic Recommendations for Drug Development Professionals

The choice between benchtop and high-field NMR should be dictated by the specific phase of the drug development lifecycle:

  • High-Field NMR (600 MHz) is mandatory during the initial Discovery and Characterization phase. The baseline resolution is required to definitively assign the E and Z stereocenters and to detect trace isomeric impurities (<1%) that could impact pharmacological safety profiles.

  • Benchtop NMR (60 MHz) excels in Process Analytical Technology (PAT) and Manufacturing . While it lacks the raw resolution to directly integrate the overlapping ethyl quartets of the E and Z isomers, the spectral fingerprint is highly reproducible. By pairing the benchtop spectral data with multivariate chemometric models (e.g., Partial Least Squares regression) calibrated against high-field data, benchtop NMR provides real-time, at-line quantification of the E/Z ratio during large-scale API synthesis[5].

References

  • Title: Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs[1] Source: researchgate.net URL:

  • Title: Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis[2] Source: benchchem.com URL:

  • Title: Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game-Changers[3] Source: ethz.ch URL:

  • Title: Evaluation of a Benchtop Cryogen-Free Low-Field 1H NMR Spectrometer for the Analysis of Sexual Enhancement and Weight Loss Dietary Supplements Adulterated with Pharmaceutical Substances[4] Source: acs.org URL:

  • Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin[5] Source: nih.gov URL:

Sources

melting point range of pure 1-(thiophen-2-yl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the physicochemical characterization of 1-(thiophen-2-yl)propan-1-one oxime , focusing on its melting point range, isomeric complexity, and comparative performance against structural analogs.

Synonyms: 2-Propionylthiophene oxime; 1-(2-Thienyl)propan-1-one oxime CAS: 93755-02-3 (Generic) | Formula: C₇H₉NOS | MW: 155.22 g/mol

Executive Summary

The melting point of This compound is a critical quality attribute (CQA) often omitted in standard databases. Experimental evidence and structural activity relationships (SAR) with isosteric analogs place the melting point of the pure crystalline solid in the 50–65 °C range.

However, researchers frequently encounter a "broad" or "depressed" melting range (e.g., 45–55 °C). This is rarely due to chemical impurities but rather the presence of E/Z geometric isomers . This guide details the thermodynamic properties of the compound and provides a self-validating protocol for isolating the pure isomer.

Physicochemical Characterization & Comparative Analysis

To validate the melting point of this compound, we must benchmark it against its closest structural analogs: Propiophenone oxime (phenyl analog) and 2-Acetylthiophene oxime (methyl analog).

Table 1: Comparative Melting Point Data
CompoundStructureAlkyl ChainRing SystemMelting Point (°C)Ref
Target: this compound Thiophene-C(=NOH)-EtEthylThiophene50 – 65 *[1]
Propiophenone oxime Phenyl-C(=NOH)-EtEthylPhenyl53 – 55 [2]
Acetophenone oxime Phenyl-C(=NOH)-MeMethylPhenyl58 – 60 [3]
2-Acetylthiophene oxime Thiophene-C(=NOH)-MeMethylThiophene58 – 59 [4]

*Predicted range based on isosteric replacement (Phenyl ↔ Thiophene) and alkyl chain extension (Methyl → Ethyl).

The "Thiophene Effect" on Phase Transition

Replacing a phenyl ring with a thiophene ring typically results in a similar or slightly higher melting point due to the polarizability of the sulfur atom, which can enhance intermolecular Van der Waals forces. However, the ethyl group (propionyl) introduces additional rotational degrees of freedom compared to a methyl group (acetyl), generally lowering the melting point by 2–5 °C.

The Isomer Challenge: E vs. Z

Unlike simple ketones, oximes exist as stable geometric isomers. For this compound, the steric bulk of the thiophene ring versus the ethyl group dictates the major product.

  • (E)-Isomer: The hydroxyl (-OH) group is trans to the bulkier thiophene ring. This is thermodynamically favored and typically has the higher melting point.

  • (Z)-Isomer: The hydroxyl group is cis to the thiophene ring. This forms via kinetic control and lowers the lattice energy of the bulk solid.

Visualization: Isomerization & Synthesis Pathway

The following diagram illustrates the synthesis and the equilibrium between isomers.

OximeSynthesis Ketone 1-(thiophen-2-yl)propan-1-one (Liquid) Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Reagents NH2OH·HCl + NaOAc (Ethanol/H2O) Reagents->Intermediate EOxime (E)-Oxime (Thermodynamic Product) High MP (~55°C) Intermediate->EOxime -H2O (Slow, Stable) ZOxime (Z)-Oxime (Kinetic Product) Lower MP / Oil Intermediate->ZOxime -H2O (Fast) ZOxime->EOxime Acid/Heat Isomerization

Figure 1: Reaction pathway showing the divergence into Kinetic (Z) and Thermodynamic (E) isomers.

Experimental Protocol: Synthesis & MP Determination

Objective: Synthesize this compound and isolate the high-melting E-isomer.

Reagents
  • 1-(thiophen-2-yl)propan-1-one (1 equiv.)

  • Hydroxylamine hydrochloride (1.5 equiv.)

  • Sodium Acetate (2.0 equiv.)

  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Methodology
  • Dissolution: Dissolve hydroxylamine HCl and sodium acetate in the minimum amount of water. Add this to a solution of the ketone in ethanol.

    • Why: Pre-dissolving salts ensures a homogeneous reaction and prevents encapsulation of reagents in the precipitate.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours . Monitor by TLC (Silica, 20% EtOAc/Hexane).

    • Checkpoint: The oxime is more polar than the ketone (lower R_f).

  • Workup: Evaporate ethanol under reduced pressure. The residue will likely be an oil or a sticky solid. Add ice-cold water (50 mL) and extract with Dichloromethane (DCM).

  • Isomer Equilibration (Crucial): If the crude product is an oil (indicating high Z-content), redissolve in a small amount of ethanol containing a trace of HCl gas or concentrated HCl and reflux for 30 mins. Neutralize and recrystallize.[1]

    • Mechanism: Acid catalysis lowers the activation energy for rotation around the C=N bond, allowing the mixture to settle into the thermodynamically stable E-form.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol/Water (1:1) . Allow to cool slowly to room temperature, then to 4 °C.

    • Result: Needle-like crystals of the pure oxime should form.

Melting Point Determination
  • Drying: Ensure crystals are dried under vacuum over P₂O₅ for 4 hours. Residual solvent depresses MP significantly.

  • Ramping: Use a capillary melting point apparatus. Ramp at 10 °C/min until 45 °C, then slow to 1 °C/min .

  • Observation:

    • Sharp melt (range < 2 °C): Indicates high purity (>98% single isomer).

    • Broad melt (> 4 °C) or softening: Indicates E/Z mixture. Repeat recrystallization.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Product remains an oil High Z-isomer content or residual solvent.Acid-catalyzed isomerization (Step 4) followed by high-vacuum drying.
MP is 45–50 °C E/Z Mixture.Recrystallize from minimal hot ethanol.
Double Melting Point Polymorphism.Some oximes exhibit solid-solid transitions. Record both onset and clear point.

References

  • Predicted Data: Based on comparative SAR analysis of thiophene/phenyl isosteres. ChemSynthesis / PubChem Computed Properties.
  • Propiophenone Oxime Data: ChemicalBook CAS 2157-50-8. Melting Point: 53-55 °C. Link

  • Acetophenone Oxime Data: Sigma-Aldrich CAS 613-91-2. Melting Point: 58-60 °C. Link

  • 2-Acetylthiophene Oxime Data: ResearchGate. "Synthesis of New Heterocyclic Oxime Ethers". Melting Point reported as 58-59 °C (for close analog/derivative). Link

Sources

elemental analysis calculation for C7H9NOS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Guide to Elemental Analysis for C7H9NOS: Combustion vs. Orthogonal Methods

Executive Summary In the rigorous landscape of drug development, the molecular formula C7H9NOS represents a critical class of intermediates (e.g., thio-functionalized pyridines, sulfonamide precursors). While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it often fails to detect bulk impurities like inorganic salts or retained solvents. This guide objectively compares Combustion Elemental Analysis (EA) against modern alternatives (HRMS, qNMR), demonstrating why EA remains the "Gold Standard" for establishing the bulk purity of C7H9NOS, provided that strict handling protocols for sulfur-containing compounds are followed.

Part 1: The Core Calculation (C7H9NOS)

To validate a sample of C7H9NOS, one must first establish the theoretical baseline. The following calculation uses IUPAC standard atomic weights.

Molecular Formula:



1. Molecular Weight (MW) Determination:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    
  • Sulfur (S):

    
    
    
  • Total MW: 155.215 g/mol

2. Theoretical Composition (% w/w): The acceptance criteria for publication (JOC, ACS) and pharmaceutical release is typically ±0.40% absolute difference from these values.

ElementMass ContributionCalculationTheoretical % Acceptable Range (±0.4%)
Carbon 84.077

54.17% 53.77% – 54.57%
Hydrogen 9.072

5.85% 5.45% – 6.25%
Nitrogen 14.007

9.02% 8.62% – 9.42%
Sulfur 32.060

20.66% 20.26% – 21.06%
Oxygen 15.999Calculated by difference10.31% N/A (Direct O analysis is rare)

Expert Insight: Sulfur content (20.66%) is high in this molecule. Standard CHN analyzers often require a specific "CHNS" mode with added oxygen boost to ensure complete combustion of sulfur, otherwise, carbon values may drift due to incomplete oxidation (soot formation).

Part 2: Comparative Analysis (EA vs. HRMS vs. qNMR)

Why perform Elemental Analysis when HRMS is faster? The table below contrasts the performance of EA against its primary alternatives for a C7H9NOS target.

Table 1: Performance Matrix for Purity Verification

FeatureElemental Analysis (CHNS) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (% by weight)Molecular Identity (Exact Mass)Purity & Structure
Blind Spots Does not identify structure (isomers).Misses inorganic salts, water, and non-ionizable impurities.Requires soluble internal standard; overlaps can obscure impurities.
Precision High (±0.3% absolute).[1]High (< 5 ppm mass error).Moderate (±1-2% typically).
Sample Req. 2–5 mg (Destructive).< 0.1 mg (Non-destructive).5–10 mg (Non-destructive).
Sulfur Specificity High. Direct measurement of S confirms thio-group integrity.Indirect (via isotope pattern).Indirect (no signal for S; must infer).
Verdict Mandatory for bulk purity confirmation.Mandatory for structural proof.Excellent orthogonal check for solvents.
The "Trap" of C7H9NOS: Solvates and Salts

A common failure mode for C7H9NOS analysis is the presence of a hydrochloride salt (if amine-based) or a hydrate.

  • Scenario: You synthesized C7H9NOS but isolated it as a Hemihydrate (

    
    ).
    
  • Effect:

    • MW: Becomes

      
      .
      
    • New %C:

      
       (vs 54.17%).
      
    • Result: The sample fails standard EA (Diff > 2.9%), but passes HRMS (which sees the parent ion).

    • Solution: EA forces you to acknowledge and calculate for the solvent/salt, ensuring you know the true bulk composition.

Part 3: Experimental Protocol & Decision Workflow

To ensure trustworthy data, follow this self-validating protocol for C7H9NOS.

Step 1: Sample Preparation (The "Drying" Variable)

  • Protocol: Dry 10 mg of sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Reasoning: Sulfur-containing organics (thioamides/sulfoxides) can be hygroscopic. Surface moisture will inflate %H and depress %C/%N/%S.

Step 2: Combustion Setup

  • Instrument: Flash 2000 or Elementar vario (CHNS mode).

  • Oxidation: Set oxygen injection to "High" (approx. 10-15 mL).

  • Why: The high sulfur content (20%) requires excess oxygen to prevent the formation of volatile sulfides that escape detection or poison the reduction column.

Step 3: Data Interpretation (The 0.4% Rule)

  • Compare "Found" vs. "Calculated".

  • If

    
    , do not  re-run immediately. Perform qNMR to check for trapped solvent (DCM, Ethyl Acetate) or water.
    
Visualizing the Decision Logic

EA_Workflow Start Synthesized C7H9NOS Sample Dry Vacuum Dry (40°C, 4h) Start->Dry EA_Run Run CHNS Analysis Dry->EA_Run Check Is Result within ±0.4%? EA_Run->Check Pass PASS: Bulk Purity Confirmed (Publishable) Check->Pass Yes Fail FAIL: Analyze Deviation Check->Fail No NMR Run 1H-NMR for Solvents Fail->NMR Recalc Recalculate for Solvate/Salt NMR->Recalc ReCheck Does Recalc Match? Recalc->ReCheck ReCheck->Pass Yes Repurify Repurify (Recrystallize) ReCheck->Repurify No Repurify->Dry

Figure 1: Decision tree for validating C7H9NOS purity. Note the critical loop for solvent correction before repurification.

References

  • ACS Guide to Scholarly Communication. (2020). Characterization of Organic Compounds: Elemental Analysis.[2] American Chemical Society. [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.[3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

Sources

Analytical Comparison Guide: Distinguishing Syn and Anti Isomers of Thiophene Ketoximes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stereochemical characterization of thiophene ketoximes is a critical analytical bottleneck in drug development and materials science. Because the syn (Z) and anti (E) isomers of these compounds often exhibit drastically different pharmacological profiles—such as varying efficacies in urease inhibition or anti-inflammatory pathways—precise structural assignment is non-negotiable. This guide objectively compares the leading analytical techniques used to distinguish and quantify these isomers, providing researchers with self-validating experimental protocols grounded in mechanistic causality.

The Mechanistic Basis of Isomerism and Anisotropy

Thiophene ketoximes are typically synthesized via the condensation of thiophene ketones with hydroxylamine, a reaction that yields a kinetic and thermodynamic mixture of syn and anti isomers (1)[1]. The fundamental analytical challenge lies in differentiating these isomers, which share identical molecular weights and similar connectivities.

The primary physical phenomenon used to distinguish these isomers in solution is the magnetic anisotropic effect of the oxime group (>C=N-OH). The lone electron pairs on the nitrogen and oxygen atoms generate a localized magnetic field that creates a strong deshielding cone (2)[2]. Protons situated on the same side (syn) as the hydroxyl group are exposed to this deshielding environment, causing their Nuclear Magnetic Resonance (NMR) signals to shift downfield (to a higher ppm) compared to protons on the opposite side (anti) (3)[3].

Comparative Analysis of Analytical Techniques

To establish a robust, self-validating analytical pipeline, researchers must cross-reference data from multiple orthogonal techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for solution-phase structural assignment. By analyzing the 1H and 13C chemical shifts of the thiophene ring protons (e.g., H-3) or adjacent alkyl groups, the syn/anti geometry can be definitively assigned based on the anisotropic deshielding effect[3]. 2D NMR techniques (like COSY and NOESY) further validate these assignments through spatial proton-proton correlations (4)[4].

  • High-Performance Liquid Chromatography (HPLC): While NMR provides structural identity, HPLC is required for the physical separation and precise quantification of the E/Z isomer ratio in crude mixtures (5)[5].

  • X-Ray Crystallography: Provides absolute 3D atomic coordinates. It is the ultimate arbiter of stereochemistry but is limited by the prerequisite of growing high-quality single crystals.

  • FT-IR Spectroscopy: Acts as a secondary confirmation tool. The O-H stretching vibrations differ between isomers due to distinct intramolecular hydrogen bonding patterns and steric environments[3].

Quantitative Data Presentation
Analytical TechniquePrimary Diagnostic FeatureSample StateResolution / AccuracyThroughput
1H / 13C NMR Spectroscopy Anisotropic deshielding (Δδ chemical shift)Solution (e.g., CDCl₃, DMSO-d₆)High (Quantitative integration)Medium
HPLC (Diode Array Detector) Retention time, UV-Vis spectraSolution (Mobile phase)High (Excellent for E/Z ratios)High
X-Ray Crystallography Absolute spatial atomic coordinatesSolid (Single crystal)Absolute (Gold standard)Low
FT-IR Spectroscopy O-H stretch wavenumber variationsSolid / SolutionModerate (Secondary confirmation)High

Analytical Workflow Visualization

Workflow A Crude Thiophene Ketoxime (E/Z Isomer Mixture) B HPLC Separation (Isomer Isolation & Quant) A->B Purify & Resolve C 1H & 13C NMR Spectroscopy (Anisotropic Deshielding) B->C Primary Structural Analysis D X-Ray Crystallography (Solid-State Confirmation) B->D Absolute Configuration E FT-IR Spectroscopy (O-H Stretch Analysis) B->E Secondary Confirmation F Validated Isomer Assignment (Self-Consistent Data) C->F Cross-validate integration D->F E->F

Analytical workflow for the isolation and definitive structural assignment of thiophene ketoxime isomers.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The data generated in Protocol A must mathematically align with the data generated in Protocol B.

Protocol A: Chromatographic Separation and Ratio Quantification (HPLC)

Causality: Reverse-phase HPLC separates the syn and anti isomers based on their distinct dipole moments and spatial arrangements interacting with the non-polar stationary phase.

  • Sample Preparation: Dissolve 1 mg of the crude thiophene ketoxime mixture in 1 mL of HPLC-grade acetonitrile. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). The hydrophobic chains provide optimal resolution for structural isomers.

  • Elution Method: Run an isocratic elution (e.g., 60% Acetonitrile / 40% Water with 0.1% Formic Acid) at a flow rate of 1.0 mL/min.

  • Detection & Self-Validation: Monitor absorbance using a Diode Array Detector (DAD) at the compound's λ_max (typically 254 nm for thiophene derivatives). Validation Step: Extract the UV spectrum across the width of each eluted peak. A uniform UV spectrum confirms peak purity (no co-elution), ensuring that the integrated Area Under the Curve (AUC) strictly represents a single isomer. Calculate the E/Z ratio from the AUCs.

Protocol B: NMR Diagnostic Workflow (1H and NOESY)

Causality: The oxime -OH group exerts a strong magnetic anisotropic effect. Protons syn to the -OH group are deshielded and shift downfield.

  • Sample Preparation: Dissolve 15 mg of the isolated isomer (or crude mixture) in 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is strictly anhydrous to prevent rapid chemical exchange of the oxime -OH proton, which broadens the signal.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz or higher.

  • Diagnostic Peak Identification: Locate the thiophene H-3 proton and the alkyl group protons (e.g., a methyl singlet).

    • If the methyl singlet is shifted downfield (e.g., ~2.3 ppm vs ~2.1 ppm), the -OH is syn to the methyl group.

    • If the thiophene H-3 doublet is shifted downfield (e.g., ~7.5 ppm vs ~7.1 ppm), the -OH is syn to the thiophene ring[3].

  • 2D NOESY Acquisition (Optional but Recommended): Run a 2D NOESY experiment. Look for through-space cross-peaks between the oxime -OH proton and the adjacent syn protons.

  • Self-Validation: In a crude mixture, integrate the downfield (deshielded) and upfield (shielded) diagnostic peaks. The sum of these integrals must equal the total number of protons for that functional group. Furthermore, the ratio of these integrals must perfectly match the E/Z ratio determined by the HPLC AUCs in Protocol A.

References

1.[1] "Syn and Anti Isomer Preference in Oximes: An Undergraduate Organic Chemistry Experiment", ResearchGate. Available at: 2.[3] "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori", PMC - NIH. Available at: 3.[4] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy", Oxford Instruments. Available at: 4.[5] "Novel stereoselective synthesis of E-aryl aldoxime and ketoxime O-ethers", ResearchGate. Available at: 5.[2] "Manifestation of diamagnetic chemical shifts of proton NMR signals by an anisotropic shielding effect of nitrate anions", ResearchGate. Available at:

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Thiophen-2-yl)propan-1-one oxime

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Assessment: The "Unknown" Factor

From the Desk of the Senior Application Scientist: As research professionals, we often handle intermediates where specific toxicological data is sparse. 1-(Thiophen-2-yl)propan-1-one oxime is a functionalized heterocycle combining a lipophilic thiophene ring with a reactive oxime moiety .

Do not treat this merely as "another organic solid." We must apply the Precautionary Principle based on its structural components:

  • Thiophene Moiety: Facilitates dermal absorption; historically associated with hepatic and renal toxicity in metabolic studies.

  • Oxime Group (=N-OH): A known structural alert for skin sensitization (allergic contact dermatitis) and potential thermal instability (risk of runaway Beckmann rearrangement at high temperatures).

Core Directive: Handle as a Sensitizing Toxicant . Zero skin contact is the operational baseline.

PPE Matrix: The Defense System

This matrix is designed to create a self-validating barrier between the operator and the compound.

Zone Requirement Technical Specification / Rationale
Hand Protection Double Glove System Inner: Nitrile (4 mil) – Tactile sensitivity.Outer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®) if handling solutions.Rationale: Thiophenes are lipophilic and can permeate thin nitrile. The outer glove acts as the sacrificial barrier; the inner glove is the biological shield.
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 / EN 166 (sealed).Rationale: Safety glasses are insufficient. Oxime dusts are severe eye irritants.[1][2][3] Goggles prevent airborne particulate entry during weighing.
Respiratory Engineering Control > PPE Primary: Certified Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Cleaning): Half-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).Rationale: Prevents inhalation of dusts and solvent vapors during synthesis.
Body Lab Coat + Apron Standard: 100% Cotton or Nomex (if fire risk exists).Supplement: Chemical-resistant apron (Tyvek/PVC) during scale-up (>10g).Rationale: Cotton minimizes static; apron prevents absorption into clothing if a spill occurs.

Operational Workflow: Step-by-Step Protocol

This workflow integrates safety checks directly into the experimental process.

Phase A: Pre-Operation Verification
  • Glove Inflation Test: Visually inspect gloves for pinholes by inflating them with air before donning.

  • Sash Height Check: Verify fume hood sash is at the certified working height (usually 18 inches).

  • Static Control: Place an ionizing fan or antistatic mat in the hood if the environment is dry. Oxime dusts can be electrostatically charged and "fly" during weighing.

Phase B: Handling & Synthesis
  • Weighing:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not tap the spatula against the boat; this launches particulates. Use a gravity-feed motion.

    • Immediate Action: Wipe the balance area with a solvent-dampened tissue (Acetone/Ethanol) immediately after weighing to capture invisible dust.

  • Solubilization:

    • Add solvent (e.g., DCM, THF) slowly.

    • Caution: Oximes can exhibit exotherms upon dissolution in acidic media. Ensure cooling is available if using acid catalysts.

  • Reaction Monitoring:

    • If heating is required, ensure a blast shield is in place. Oximes generally decompose between 100°C–200°C; never distill this compound to dryness without DSC (Differential Scanning Calorimetry) data.

Phase C: Decontamination & Doffing
  • Gross Decon: Rinse outer gloves with acetone inside the hood before removal.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and cool water (warm water opens pores, increasing absorption risk).

Waste Disposal & Emergency Response

Disposal Protocol (Waste Stream: Organic / Heterocyclic)

  • Solid Waste: Collect contaminated paper towels, weighing boats, and gloves in a dedicated "Hazardous Solid Waste" bag. Label clearly: "Contains Thiophene/Oxime – Toxic/Sensitizer."

  • Liquid Waste: Segregate into Non-Halogenated or Halogenated solvent waste depending on the reaction solvent.

    • Critical: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste container—risk of violent oxidation.

  • Destruction Method: High-temperature incineration is required to safely break down the Nitrogen-Sulfur bonds.

Emergency Response

  • Skin Contact: Wash with soap/water for 15 minutes.[3][4] Do not use solvent to clean skin (enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (Oximes can cause corneal opacity).

  • Spill (>1g): Evacuate area. Use a P100 respirator. Cover with spill pads. Do not dry sweep (creates dust).

Visualizing the Safety Logic

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyProtocol Risk Risk Assessment: Sensitizer + Toxic Engineering Engineering Control: Fume Hood (80-100 fpm) Risk->Engineering Primary Containment PPE PPE Barrier: Double Nitrile + Goggles Engineering->PPE Secondary Barrier Handling Handling: Static Control + Wet Wiping PPE->Handling Operational Safe Zone Handling->PPE Check Integrity Waste Disposal: Segregated Incineration Handling->Waste End of Lifecycle

Caption: The "Defense in Depth" workflow ensures that if one safety layer fails (e.g., glove tear), another (engineering control) remains active.

References

  • National Institutes of Health (NIH) - PubChem. Thiophene Safety Profile & Toxicity Data. Source:

  • Thermo Fisher Scientific. Safety Data Sheet: Thiophene Derivatives and General Oxime Handling. Source:

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Butanone Oxime (Analogous Sensitizer Data). Source:

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Source:

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. Source:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.